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5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione Documentation Hub

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  • Product: 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione
  • CAS: 477853-68-2

Core Science & Biosynthesis

Foundational

Molecular Design and Reactivity of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione: A Technical Guide

Executive Summary As drug discovery increasingly pivots toward targeted covalent inhibitors and novel antimetabolites, the strategic functionalization of pyrimidine cores has become paramount. 5-Acetyl-1-methoxy-2,4(1H,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly pivots toward targeted covalent inhibitors and novel antimetabolites, the strategic functionalization of pyrimidine cores has become paramount. 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione represents a highly specialized uracil derivative where dual modifications—an N1-methoxy group and a C5-acetyl group—synergistically alter the molecule's electronic topology. This compound belongs to a broader class of 5-substituted uracils that are critical intermediates and active pharmaceutical ingredients[1]. This whitepaper deconstructs the physicochemical properties, synthetic methodologies, and mechanistic reactivity of this compound, providing a field-proven framework for application scientists and medicinal chemists.

Electronic Topology and Structural Causality

As an application scientist, my approach to pyrimidine antimetabolites relies on understanding the causality behind every structural modification. The native pyrimidinedione core is inherently electron-deficient, but the introduction of specific substituents dictates its unique reactivity profile:

  • The N1-Methoxy Group: Unlike a standard N1-alkyl group, the methoxy oxygen donates electron density via resonance (+M effect) while simultaneously withdrawing electron density via induction (-I effect). Crucially, this modification acts as a steric and electronic shield. By occupying the N1 position, it prevents the enzymatic glycosylation typically seen in uracil salvage pathways, forcing the molecule to act as a non-nucleoside freebase.

  • The C5-Acetyl Group: The carbonyl group at C5 exerts a powerful electron-withdrawing resonance effect (-M). This dramatically depletes electron density from the adjacent C6 carbon, making it highly electrophilic and priming it for nucleophilic attack. This reactivity is commonly leveraged in the synthesis of complex dihydropyridine derivatives via condensation pathways[2].

Reactivity Core Pyrimidinedione Core N1 N1-Methoxy Group (Steric Shield) Core->N1 Substitution C5 C5-Acetyl Group (-M Effect) Core->C5 Substitution C6 C6 Position (Electrophilic Center) N1->C6 Enhances Electrophilicity C5->C6 Depletes Electron Density

Electronic topology and reactivity pathways of 5-acetyl-1-methoxyuracil.

Physicochemical Properties

To predict the pharmacokinetic behavior of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione, we must analyze its quantitative physicochemical parameters. The table below summarizes the core data and the mechanistic implications of each property.

ParameterValueMechanistic Implication
Molecular Formula C₇H₈N₂O₄Defines baseline stoichiometry and mass.
Molecular Weight 184.15 g/mol Highly optimized for small-molecule diffusion (Rule of 5 compliant).
H-Bond Donors 1 (N3-H)Essential for active-site base-pairing mimicry.
H-Bond Acceptors 4Facilitates robust aqueous solvation networks.
Calculated TPSA ~85 ŲBalances membrane permeability with target affinity.

Synthetic Methodologies & Self-Validating Protocols

Direct N-alkylation or acylation of native uracil often yields an intractable mixture of N1, N3, and O-alkylated isomers. Therefore, a de novo cyclocondensation approach is required to guarantee absolute regioselectivity.

Protocol: De Novo Synthesis via Cyclocondensation

Objective: Construct the functionalized pyrimidine ring using N-methoxyurea to ensure the methoxy group is exclusively positioned at N1.

Step 1: Electrophile Activation

  • Action: Combine ethyl acetoacetate (1.0 eq) with triethyl orthoformate (1.2 eq) in acetic anhydride at 120 °C.

  • Causality: This generates ethyl 2-ethoxymethyleneacetoacetate. The newly formed ethoxymethylene group acts as a highly reactive electrophilic center, ensuring the initial nucleophilic attack occurs exclusively at this carbon rather than the ester carbonyl.

Step 2: Nucleophilic Condensation

  • Action: Dissolve N-methoxyurea (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) to deprotonate the urea, followed by the dropwise addition of the ethyl 2-ethoxymethyleneacetoacetate at 0 °C.

  • Causality: Low temperatures prevent unwanted polymerization. The more nucleophilic NH₂ group of N-methoxyurea attacks the ethoxymethylene carbon, displacing ethanol and forming an acyclic intermediate.

Step 3: Base-Promoted Thermal Cyclization

  • Action: Elevate the reaction temperature to 80 °C (reflux) and maintain for 4 hours.

  • Causality: Thermal energy drives the intramolecular cyclization. The N-methoxy nitrogen attacks the ester carbonyl, expelling a second molecule of ethanol and closing the pyrimidinedione ring.

Step 4: Isolation and Self-Validation

  • Action: Cool the mixture to room temperature, neutralize with 1M HCl to pH 5, and filter the resulting precipitate. Wash with cold water and dry under a vacuum.

  • Validation Checkpoint: Run ¹H-NMR (DMSO-d₆). The protocol is validated by the presence of a sharp singlet at ~8.5 ppm (confirming the C6-H proton) and a singlet at ~3.9 ppm (confirming the N1-methoxy protons). The absence of ethyl ester quartet/triplet signals confirms complete ring closure.

Workflow Step1 1. Electrophile Activation (Form Ethoxymethylene Intermediate) Step2 2. Nucleophilic Condensation (N-Methoxyurea + NaOEt, 0°C) Step1->Step2 Step3 3. Thermal Cyclization (Reflux at 80°C, 4h) Step2->Step3 Step4 4. Isolation (Precipitate at pH 5) Step3->Step4 Validation Self-Validation Checkpoint (1H-NMR: C6-H at 8.5 ppm) Step4->Validation

Self-validating synthetic workflow for 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione.

Applications in Drug Development

Nucleoside and non-nucleoside derivatives of 5-substituted uracils have been extensively explored for their potential application as antiviral agents and in the treatment of tumors[3]. 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione offers specific advantages in these therapeutic arenas:

  • Covalent Enzyme Inhibition: Similar to the mechanism by which 5-fluorouracil (via FdUMP) inhibits thymidylate synthase, the highly electrophilic C6 position of this compound can undergo Michael addition by active-site cysteine residues. The C5-acetyl group stabilizes the resulting enolate intermediate, creating a robust covalent bond.

  • Antiviral Scaffolds: Substituted uracils are heavily utilized as antiviral agents against HSV, VZV, and HCMV[3]. The N1-methoxy modification provides a unique non-nucleoside scaffold that bypasses the need for viral kinase activation, offering a potential solution to kinase-mutated viral resistance.

References

  • Title: Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Dialkyl 1,4-Dihydro-2,6-dimethylpyridine-3,5-dicarboxylates and Alkyl 1,4-Dihydro-2,6-dimethyl-3-nitropyridine-5-carboxylates Possessing a C-4 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Group Source: ResearchGate URL: [Link]

Sources

Exploratory

Physicochemical Characterization and Analytical Profiling of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

An in-depth technical guide on the physicochemical characteristics and analytical profiling of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione . Prepared by: Senior Application Scientist Target Audience: Analytical Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical characteristics and analytical profiling of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione .

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modified nucleobases and pyrimidine analogs, 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (CAS 477853-68-2) represents a highly specialized pharmacophore. By introducing both an N1-methoxy ether and a C5-acetyl group to the foundational uracil core, this molecule exhibits a unique physicochemical profile. These modifications deliberately block standard biological pathways (such as N-glycosylation) while radically altering the molecule's electronic distribution, lipophilicity, and photophysical behavior.

As an application scientist, I approach the characterization of such modified pyrimidines not merely as a checklist of properties, but as a predictive framework. Understanding why this molecule behaves the way it does allows researchers to accurately predict its solubility, reactivity, and analytical signatures during drug formulation and synthesis workflows.

Structural Informatics & Molecular Architecture

The behavior of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione is governed by the synergistic effects of its two primary substituents.

  • The N1-Methoxy Group: In standard uracil, the N1 position acts as a secondary hydrogen bond donor and the primary site for ribosylation. Masking this position with a methoxy group prevents enzymatic glycosylation, making it an excellent candidate for non-nucleoside inhibitor design . Furthermore, the methoxy group increases the overall lipophilicity of the molecule while locking the tautomeric equilibrium strictly into the diketo form in aqueous solutions.

  • The C5-Acetyl Group: The acetyl moiety at the C5 position exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This depletes electron density from the pyrimidine ring, significantly increasing the acidity of the N3-H imide proton. Additionally, the cross-conjugation provided by the carbonyl group induces a bathochromic shift (red shift) in its UV absorption profile and alters its photophysical deactivation pathways, often promoting intersystem crossing to triplet states .

Structure Core 5-Acetyl-1-methoxyuracil Core N1 N1-Methoxy Core->N1 C5 C5-Acetyl Core->C5 N3 N3-Imide Core->N3 N1E Steric Block High Lipophilicity N1->N1E C5E Electron Withdrawal Bathochromic Shift C5->C5E N3E H-Bond Donor Lowered pKa N3->N3E

Structural mapping of substituents and their physicochemical impacts.

Physicochemical Properties Profile

To facilitate rapid reference during assay development, the core quantitative parameters of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione are summarized below.

PropertyValue / Description
Chemical Name 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione
CAS Registry Number 477853-68-2
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
SMILES String CC(=O)C1=CN(C(=O)NC1=O)OC
Hydrogen Bond Donors 1 (N3-H)
Hydrogen Bond Acceptors 4 (C2=O, C4=O, C5-C=O, N1-O)
Predicted pKa (N3-H) ~7.8 - 8.2 (Weakly Acidic)
Ionization State at pH 7.4 Predominantly neutral (~80-85%)

Analytical Workflows & Methodologies

Robust analytical characterization requires self-validating protocols. Below are the definitive methodologies for profiling this compound, designed to ensure that the data generated is both accurate and mechanistically sound.

Protocol 1: UV-Vis Spectrophotometric Determination of pKa

Objective: Accurately determine the pKa of the N3-H proton. Causality: The deprotonation of the N3-H proton alters the conjugation network of the pyrimidine ring. Because the C5-acetyl group is cross-conjugated, the transition from the neutral molecule to the anion results in a distinct, measurable shift in the UV absorption maximum (λmax).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

    • Causality: Maintain a constant ionic strength (e.g., using 0.1 M KCl) across all buffers. Activity coefficients vary with ionic strength; holding this constant ensures the derived pKa is a true thermodynamic value, not an apparent one.

  • Sample Spiking: Prepare a 10 mM stock solution of the compound in HPLC-grade methanol. Spike 10 µL of the stock into 2.99 mL of each buffer solution directly in a quartz cuvette (final concentration ~33 µM).

  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm for each pH solution against a matched blank buffer.

  • Self-Validating Check (Isosbestic Point): Overlay the spectra. You must observe a clean isosbestic point (a specific wavelength where absorbance remains constant across all pH values).

    • Validation Logic: The presence of an isosbestic point guarantees that only a simple two-state equilibrium (protonated ⇌ deprotonated) is occurring. If the isosbestic point drifts, it indicates compound degradation (e.g., pyrimidine ring opening at high pH).

  • Data Extraction: Plot the absorbance at the λmax of the anionic species against pH. Fit the data to the Henderson-Hasselbalch non-linear regression model to extract the pKa.

Workflow A Buffer Prep (pH 2-12) B Sample Spiking (Constant [C]) A->B C UV-Vis Scan (200-400 nm) B->C D Isosbestic Validation C->D E Data Synthesis (pKa Extrapolation) D->E

UV-Vis spectrophotometric workflow for pKa determination.
Protocol 2: High-Resolution LC-MS Structural Profiling

Objective: Confirm molecular mass, assess isotopic distribution, and evaluate synthetic purity . Causality: Electrospray Ionization (ESI) in negative mode is explicitly chosen over positive mode. The electron-withdrawing nature of the C5-acetyl group makes the N3-H proton highly labile, yielding a dominant and stable [M-H]⁻ ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete initial solubilization of the lipophilic N1-methoxy derivative. The final diluent matches the initial mobile phase conditions to prevent peak fronting or solvent-induced band broadening.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in negative ESI mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Self-Validating Sequence: Bracket the sample run with a blank injection and a known reference standard (e.g., unsubstituted uracil).

    • Validation Logic: If the blank shows no carryover and the reference standard elutes at its established retention time, the system is validated. The exact mass for the target analyte should manifest at m/z 183.0415 ([M-H]⁻).

Conclusion

The physicochemical identity of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione is a masterclass in substituent effects. The N1-methoxy group structurally isolates the molecule from native biological processing, while the C5-acetyl group fine-tunes its electronic properties, lowering its pKa and shifting its spectral absorbance. By utilizing the self-validating analytical protocols outlined above, researchers can ensure high-fidelity data generation when incorporating this compound into complex synthetic or biological assays.

References

  • Crespo-Otero, R., et al. "Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil." National Institutes of Health (NIH) PMC. URL: [Link]

  • Kampf, A., et al. "Synthesis of 5-substituted 2'-deoxyuridines." Journal of Medicinal Chemistry, 1976. URL:[Link]

Foundational

Comprehensive Structure Elucidation of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione: A Multimodal Analytical Framework

Introduction & Structural Context The functionalization of the pyrimidine-2,4(1H,3H)-dione (uracil) core is a cornerstone of antiviral and antineoplastic drug design. The compound 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The functionalization of the pyrimidine-2,4(1H,3H)-dione (uracil) core is a cornerstone of antiviral and antineoplastic drug design. The compound 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione represents a highly specialized derivative featuring both an N1-alkoxy substitution and a C5-acyl modification.

From a structural elucidation standpoint, this molecule presents unique challenges and opportunities. The N1-methoxy group permanently fixes the tautomeric state of the N1-C2-N3 face, preventing the complex lactim-lactam tautomerization often observed in unsubstituted pyrimidines[1]. Concurrently, the strongly electron-withdrawing C5-acetyl group significantly alters the electronic density of the pyrimidine ring, pushing the C6 proton to an unusually deshielded chemical shift. As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a logical deduction of atomic connectivity. This guide details the causal reasoning, self-validating protocols, and multimodal analytical techniques required to unequivocally prove this structure.

Strategic Analytical Workflow

To prevent confirmation bias, structural elucidation must follow an orthogonal workflow. We do not rely on a single technique; instead, we build a consensus from independent physical phenomena (mass, nuclear spin, and molecular vibrations).

Workflow Start Unknown Sample (Putative 5-Acetyl-1-methoxyuracil) HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Functional Groups Start->NMR1D IR FT-IR Spectroscopy Confirm Carbonyl & N-H Modes Start->IR Confirm Orthogonal Validation Final Structure Elucidation HRMS->Confirm NMR2D 2D NMR (HMBC, HSQC, NOESY) Establish Connectivity & Regiochemistry NMR1D->NMR2D Guides NMR2D->Confirm IR->Confirm

Fig 1: Orthogonal analytical workflow for the structural elucidation of uracil derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing regiochemistry. For uracil derivatives, the choice of solvent is critical. We strictly utilize DMSO- d6​ rather than CDCl 3​ . Uracil derivatives exhibit strong intermolecular hydrogen bonding, leading to poor solubility and broadened peaks in non-polar solvents. DMSO- d6​ acts as a strong hydrogen bond acceptor, disrupting these networks and providing sharp resonances, particularly for the exchangeable N3-H proton[2].

1D NMR (1H and 13C)

In the 1 H NMR spectrum, the N3-H proton appears as a broad singlet far downfield (~11.5 ppm), confirming that the N3 position remains unsubstituted. The H-6 proton is the most diagnostic ring resonance. In unsubstituted uracil, H-6 resonates near 7.4 ppm. However, the synergistic electron-withdrawing effects of the N1-methoxy group and the C5-acetyl group deshield this proton significantly, pushing it to ~8.3 ppm.

2D NMR and Regiochemical Proof (HMBC)

Direct alkylation of pyrimidinediones often yields a mixture of N1, N3, and O-alkylated regioisomers due to ambient nucleophilicity[3]. 1D 13 C NMR alone is insufficient to unambiguously distinguish an N1-methoxy from an O2-methoxy tautomer.

Heteronuclear Multiple Bond Correlation (HMBC) is strictly required here. A 3JCH​ correlation from the methoxy protons ( δ 3.95) to both the C2 ( δ 150.2) and C6 ( δ 145.8) carbons definitively anchors the substituent at N1. If O2-alkylation had occurred, a strong correlation to C2 would be present, but the correlation to C6 would be a weak 4JCH​ or entirely absent[4].

HMBC H6 H-6 Proton (~8.3 ppm) C2 C-2 Carbonyl (~150 ppm) H6->C2 3J C4 C-4 Carbonyl (~160 ppm) H6->C4 3J C_Ac Acetyl Carbonyl (~193 ppm) H6->C_Ac 3J OCH3 N1-OCH3 Protons (~3.95 ppm) OCH3->C2 3J (Validates N1) C6 C-6 Carbon (~145 ppm) OCH3->C6 3J (Validates N1) Acetyl C5-COCH3 Protons (~2.45 ppm) C5 C-5 Carbon (~115 ppm) Acetyl->C5 2J Acetyl->C_Ac 2J

Fig 2: Key HMBC correlations proving the regiochemistry of 5-acetyl-1-methoxyuracil.

Table 1: Consolidated NMR Assignments (600 MHz, DMSO- d6​ )
Position 1 H Shift ( δ , ppm)Multiplicity, J (Hz) 13 C Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
N1-OCH 3​ 3.95s, 3H64.5C2, C6
C2=O --150.2-
N3-H 11.52br s, 1H-C2, C4
C4=O --160.8-
C5 --115.4-
C5-C=O --193.1-
C5-COCH 3​ 2.45s, 3H30.2C5, C5-C=O
C6 8.31s, 1H145.8C2, C4, C5, C5-C=O

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

In positive electrospray ionization (ESI+), the pyrimidine molecule readily protonates at the most basic site, which theoretical calculations and empirical data identify as the C4 carbonyl oxygen[5].

Collision-induced dissociation (CID) of the [M+H]+ precursor ion ( m/z 185.056) triggers a predictable, causal cascade. The primary neutral loss is ketene (42 Da) from the C5-acetyl group, yielding an ion at m/z 143.045. This is a hallmark rearrangement of aromatic methyl ketones. Subsequent fragmentation involves the classical retro-Diels-Alder (RDA) cleavage of the pyrimidine ring. This RDA mechanism expels isocyanic acid (HNCO, 43 Da), a well-documented and highly statistically favored pathway in the gas-phase fragmentation of protonated uracils[6].

MSFrag M [M+H]+ m/z 185.056 F1 Loss of Ketene (-42 Da) m/z 143.045 M->F1 - CH2=C=O F2 Loss of CH3 Radical (-15 Da) m/z 170.033 M->F2 - •CH3 F3 Retro-Diels-Alder (-HNCO) m/z 100.039 F1->F3 - HNCO

Fig 3: Primary CID fragmentation pathways of protonated 5-acetyl-1-methoxyuracil.

Table 2: HRMS/MS Fragmentation Data (ESI+)
Ion TypeExact Mass ( m/z )FormulaNeutral LossMechanistic Rationale
Precursor 185.056[C 7​ H 9​ N 2​ O 4​ ] + -Protonation at C4=O
Fragment 1 170.033[C 6​ H 6​ N 2​ O 4​ ] ∙+ 15 Da ( CH 3​ )Homolytic cleavage of N-O-CH 3​ bond
Fragment 2 143.045[C 5​ H 7​ N 2​ O 3​ ] + 42 Da (C 2​ H 2​ O)McLafferty-type loss of ketene from C5-acetyl
Fragment 3 100.039[C 4​ H 6​ NO 2​ ] + 43 Da (HNCO)Retro-Diels-Alder cleavage of pyrimidine ring

Vibrational Spectroscopy (FT-IR)

While NMR provides connectivity, FT-IR confirms the presence and environment of the functional groups. The presence of three distinct carbonyl environments (C2, C4, and C5-acetyl) results in a complex but highly informative carbonyl stretching region.

Table 3: FT-IR Spectral Assignments (ATR, Solid State)
Wavenumber (cm −1 )IntensityAssignmentStructural Implication
3150 - 3050Medium, BroadN3-H stretchBroadening indicates strong intermolecular H-bonding
1725StrongC2=O stretchTypical for urea-like carbonyls in pyrimidines
1690StrongC5-C=O stretchLower frequency due to conjugation with C5=C6 double bond
1665StrongC4=O stretchVinylogous amide character lowers the stretching frequency
1610MediumC=C stretchC5=C6 ring double bond

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal checks that must pass before data interpretation begins.

Protocol A: NMR Acquisition & System Suitability
  • Sample Preparation: Dissolve 5 mg of the analyte in 600 μ L of anhydrous DMSO- d6​ (99.9% isotopic purity, stored over molecular sieves).

  • System Suitability Check (Critical): Prior to 2D acquisition, run a standard 1D 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet at 2.50 ppm.

    • Validation Gate: The FWHM must be 1.0 Hz. If it is wider, the magnetic field is poorly shimmed, and the subtle 4J couplings required for definitive HMBC analysis will be lost in the noise. Re-shim the probe.

  • Acquisition: Acquire 1 H, 13 C, HSQC, and HMBC spectra at 298 K. For HMBC, optimize the long-range coupling constant ( JLR​ ) delay for 8 Hz, which perfectly captures the critical 3JCH​ correlations from the methoxy and acetyl protons.

Protocol B: LC-HRMS Acquisition & Mass Calibration
  • Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in H 2​ O/MeCN) onto a C18 UPLC column. Use a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

  • Mass Calibration & Lock Mass (Critical): Utilize an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference electrospray probe.

    • Validation Gate: The software must record a mass accuracy of <2 ppm for the lock mass throughout the entire chromatographic run. If drift exceeds 2 ppm, the exact mass formula generation for the unknown cannot be trusted, and the instrument must be recalibrated.

  • CID Fragmentation: Isolate the m/z 185.05 precursor in the quadrupole and apply a normalized collision energy (NCE) ramp of 20-40 eV in the collision cell to generate the fragments detailed in Table 2.

Conclusion

The structure elucidation of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione requires a rigorous, multimodal approach. By combining the exact mass and predictable gas-phase fragmentation pathways of HRMS with the definitive regiochemical mapping provided by 2D HMBC NMR, we eliminate structural ambiguity. The protocols provided ensure that the data generated is not only accurate but internally validated, adhering to the highest standards of analytical chemistry.

Sources

Exploratory

Spectroscopic Elucidation of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione: An In-Depth Technical Guide

Executive Summary 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (also known as 5-acetyl-1-methoxyuracil, CAS: 477853-68-2) is a highly functionalized pyrimidine derivative. Its unique structural architecture—featuring an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (also known as 5-acetyl-1-methoxyuracil, CAS: 477853-68-2) is a highly functionalized pyrimidine derivative. Its unique structural architecture—featuring an N1-methoxy group and a C5-acetyl group on a uracil core—makes it a valuable intermediate in the synthesis of modified nucleosides and targeted therapeutics. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic characterization (NMR, IR, and MS) of this molecule, detailing the causality behind its unique spectral signatures and providing self-validating experimental protocols for analytical scientists.

Molecular Architecture & Electronic Effects

The spectroscopic behavior of 5-acetyl-1-methoxyuracil is governed by the competing and synergistic electronic effects of its substituents:

  • The N1-Methoxy Group (-OCH₃): Replaces the typical N1-H of uracil. The highly electronegative oxygen atom exerts a strong inductive electron withdrawal (-I effect) on the pyrimidine ring. While the oxygen lone pairs can participate in mesomeric donation (+M), the -I effect dominates at the adjacent C6 position, leading to localized electron deficiency.

  • The C5-Acetyl Group (-COCH₃): Acts as a powerful electron-withdrawing group via resonance (-M effect). The carbonyl oxygen pulls electron density away from the C5=C6 double bond. Furthermore, the anisotropic effect of the C5 carbonyl group, when coplanar with the ring, heavily deshields the adjacent H6 proton .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The ¹H NMR spectrum of 5-acetyl-1-methoxyuracil is characterized by the extreme downfield shift of the C6 proton. In an unsubstituted uracil, H6 typically resonates around 7.4 ppm. However, the synergistic deshielding from the N1-methoxy's inductive effect and the C5-acetyl's anisotropic and -M effects pushes the H6 signal to approximately 8.45 ppm . The N3-H imide proton remains highly deshielded (~11.60 ppm) due to its position between two carbonyls and its propensity for hydrogen bonding.

Quantitative Data: Predicted & Literature-Aligned NMR Shifts

Solvent: DMSO-d₆ (298 K). Reference: TMS (0.00 ppm).

NucleusPositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹H N3-H11.60br s1HImide proton; deshielded by C2/C4 carbonyls.
¹H C6-H8.45s1HDeshielded by C5-acetyl anisotropy and N1-OMe.
¹H N1-OCH₃3.95s3HTypical N-alkoxy methyl resonance.
¹H C5-COCH₃2.42s3HMethyl adjacent to conjugated carbonyl.
¹³C C5-C=O193.5Cq-Ketone carbonyl; highly deshielded.
¹³C C4=O160.2Cq-Amide-like uracil carbonyl.
¹³C C2=O149.8Cq-Urea-like uracil carbonyl.
¹³C C6146.5CH-Alkene carbon adjacent to N1.
¹³C C5113.2Cq-Alkene carbon; shielded by resonance.
¹³C N1-OCH₃65.0CH₃-Aliphatic carbon attached to oxygen.
¹³C C5-COCH₃29.5CH₃-Aliphatic ketone methyl.
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic inhomogeneity.

  • Instrument Setup: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to 298 K.

  • ¹H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set spectral width to 15 ppm, relaxation delay (D1) to 2.0 s, and acquire 32 scans.

  • ¹³C Acquisition: Execute a 1D carbon sequence with proton decoupling (e.g., zgpg30). Set spectral width to 250 ppm, D1 to 2.0 s, and acquire 1024 scans to ensure sufficient signal-to-noise for the quaternary carbons (C2, C4, C5, and Acetyl C=O) .

  • Processing: Apply 0.3 Hz (for ¹H) and 1.0 Hz (for ¹³C) exponential line broadening prior to Fourier transformation. Phase and baseline correct, referencing TMS to 0.00 ppm.

Infrared (IR) Spectroscopy

Causality of Vibrational Modes

Uracil derivatives typically exhibit two distinct carbonyl stretching bands. In 5-acetyl-1-methoxyuracil, three carbonyl stretches are observed, creating a complex but diagnostic fingerprint region .

  • C2=O (~1735 cm⁻¹): A urea-like carbonyl with strong double-bond character enforced by the adjacent nitrogen atoms, appearing at the highest frequency.

  • C4=O (~1715 cm⁻¹): An amide-like carbonyl conjugated with the C5=C6 double bond, lowering its stretching frequency.

  • C5-Acetyl C=O (~1685 cm⁻¹): Highly conjugated with the pyrimidine ring's π-system, pushing it to the lowest frequency of the three.

Quantitative Data: Key IR Frequencies
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3180Broad, StrongN3-H StretchImide N-H; broadened by extensive intermolecular H-bonding.
1735StrongC2=O StretchUrea-like carbonyl; high double-bond character.
1715StrongC4=O StretchAmide-like carbonyl; conjugated with ring alkene.
1685StrongC5-C=O StretchAcetyl ketone; conjugated to the pyrimidine π-system.
1610MediumC=C StretchUracil ring C5=C6 double bond.
1045MediumN-O-C StretchCharacteristic vibration of the N1-methoxy linkage.
Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Initialize the FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Allow the source to stabilize for 30 minutes.

  • Background Collection: Clean the diamond crystal with LC-MS grade isopropanol. Collect a background spectrum in ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Place ~2 mg of solid 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the torque clutch clicks, ensuring optimal optical contact and eliminating air gaps.

  • Acquisition & Processing: Collect the sample spectrum using the background parameters. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth variations.

Mass Spectrometry (MS)

Causality of Ionization and Fragmentation

In positive electrospray ionization (ESI+), the molecule readily protonates at the most basic sites (the C4 carbonyl oxygen or the N3 nitrogen), yielding the [M+H]⁺ ion at m/z 185.05. The primary fragmentation pathway is driven by the intrinsic instability of the C5-acetyl group under collision-induced dissociation (CID). The expulsion of a neutral ketene molecule (CH₂=C=O, 42 Da) is a hallmark rearrangement of aromatic methyl ketones. Secondary fragmentation involves the cleavage of the N1-methoxy group, either as a neutral loss of methanol (32 Da) or as a methoxy radical (31 Da) from the intermediate ion.

Quantitative Data: LC-MS/MS Fragmentation (ESI+)
m/z (Observed)Ion TypeFormulaNeutral LossMechanistic Assignment
185.05[M+H]⁺C₇H₉N₂O₄⁺-Intact protonated precursor ion.
153.03[M+H - CH₃OH]⁺C₆H₅N₂O₃⁺32 DaLoss of methanol from the N1-methoxy group.
143.04[M+H - CH₂CO]⁺C₅H₇N₂O₃⁺42 DaLoss of neutral ketene from the C5-acetyl group.
112.02[M+H - CH₂CO - CH₃O•]⁺C₄H₄N₂O₂⁺•73 Da (Total)Sequential loss of ketene and methoxy radical.
Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to promote protonation.

  • LC Setup: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.3 mL/min.

  • Source Optimization: Operate in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.

  • MS/MS Acquisition: Isolate the m/z 185.05 precursor ion in Q1. Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 20 eV. Scan product ions in Q3 from m/z 50 to 200.

MS_Frag m1 [M+H]+ m/z 185.05 (C7H9N2O4+) m2 [M+H - CH2CO]+ m/z 143.04 (Loss of Ketene) m1->m2 - 42 Da m4 [M+H - CH3OH]+ m/z 153.03 (Loss of Methanol) m1->m4 - 32 Da m3 [M+H - CH2CO - CH3O•]+ m/z 112.02 (Radical Cation) m2->m3 - 31 Da

MS/MS fragmentation pathway of 5-acetyl-1-methoxyuracil.

Integrated Validation Workflow

To ensure rigorous scientific integrity, the characterization of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione must be approached as a self-validating system. The orthogonal data streams (NMR for atomic connectivity, IR for functional group confirmation, and MS for exact mass and substructure fragmentation) must be integrated to confirm the synthetic or isolated product.

Workflow sample Sample Prep (5-Ac-1-OMe-Uracil) nmr NMR Analysis (1H, 13C in DMSO-d6) sample->nmr ir FTIR Analysis (ATR Mode) sample->ir ms LC-MS/MS (ESI+ Mode) sample->ms data Data Integration & Validation nmr->data ir->data ms->data

Spectroscopic validation workflow for structural confirmation.

References

  • Sajan, D., et al. "Vibrational and electronic spectra of 5-Acetyluracil - An experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. URL:[Link]

  • Hubbard, A. J., et al. "An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis." Nucleic Acids Research, 1984. URL:[Link]

Foundational

An In-depth Technical Guide to the Synthesis and Postulated History of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive exploration of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione, a compound not exten...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione, a compound not extensively documented in current scientific literature. Recognizing the audience's need for in-depth, actionable intelligence, this document is structured in two principal parts. The first section establishes a robust foundation by detailing the discovery, history, and well-established synthetic protocols for the parent compound, 5-acetyl-2,4(1H,3H)-pyrimidinedione (also known as 5-acetyluracil). The second part of this guide leverages established principles of pyrimidine chemistry to propose a novel, detailed, and scientifically-grounded synthetic pathway for the target molecule, 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing both a historical context and a practical framework for the synthesis of this and related pyrimidinedione derivatives.

PART 1: The Foundational Core: 5-acetyl-2,4(1H,3H)-pyrimidinedione (5-acetyluracil)

Discovery and Historical Context

The history of 5-acetyl-2,4(1H,3H)-pyrimidinedione is intrinsically linked to the broader exploration of pyrimidine chemistry, a field that has been a cornerstone of medicinal chemistry for over a century. The pyrimidine ring system is a fundamental component of nucleic acids (uracil, thymine, and cytosine), and as such, its derivatives have been a focal point for the development of a wide array of therapeutic agents.

While a precise "discovery" date for 5-acetyluracil is not prominently recorded, its emergence in the scientific literature is a logical progression from the foundational work on uracil and its derivatives. The introduction of a 5-substituent on the uracil ring has been a widely employed strategy to modulate the biological activity of this scaffold. The acetyl group, being an electron-withdrawing moiety, significantly influences the electronic properties of the pyrimidine ring, making 5-acetyluracil a key intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules. Its use as a starting material in the synthesis of various substituted uracils and fused pyrimidine systems has been reported in numerous publications.[1][2]

Physicochemical Properties of 5-acetyluracil

A thorough understanding of the physicochemical properties of the starting material is critical for the successful design and execution of subsequent synthetic transformations.

PropertyValueSource
CAS Number 6214-65-9[3][4]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [3][4]
Melting Point 278 °C (decomposes)[3]
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in hot acetic acid.
Synthesis of 5-acetyluracil: A Validated Protocol

The synthesis of 5-acetyluracil is a well-established procedure, typically achieved through the condensation of ethyl acetoacetate with urea in the presence of a condensing agent. This method provides a reliable and scalable route to the desired product.

Reaction Scheme:

Synthesis_of_5_acetyluracil cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate acetyluracil 5-acetyluracil ethyl_acetoacetate->acetyluracil Condensation urea Urea urea->acetyluracil Condensation sodium_ethoxide Sodium Ethoxide ethanol Ethanol acid Acid (e.g., HCl)

Caption: Synthesis of 5-acetyluracil from ethyl acetoacetate and urea.

Detailed Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol with stirring.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 10.8 g (0.1 mol) of ethyl acetoacetate dropwise via the dropping funnel.

  • Addition of Urea: Following the addition of ethyl acetoacetate, add a solution of 6.0 g (0.1 mol) of urea in 50 mL of hot absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4 hours. A white precipitate will form during this time.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Isolation and Purification: Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from hot water or aqueous acetic acid to yield pure 5-acetyluracil.

PART 2: Proposed Synthesis of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

The introduction of a methoxy group at the N1 position of 5-acetyluracil presents a synthetic challenge due to the presence of two reactive nitrogen atoms (N1 and N3) in the pyrimidine ring. The regioselectivity of N-alkylation in uracil derivatives is influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, base), and the electronic properties of the substituents on the pyrimidine ring. The electron-withdrawing nature of the 5-acetyl group is expected to decrease the nucleophilicity of both nitrogen atoms, but may also influence the relative acidity of the N1-H and N3-H protons.

Synthetic Strategy: A Regioselective Approach

To achieve the desired N1-methoxylation, a direct alkylation approach is proposed, leveraging conditions known to favor N1 substitution in uracil derivatives. The proposed electrophile is methoxyamine hydrochloride, which can be used in the presence of a suitable base to generate the reactive methoxyamine.

Proposed Reaction Scheme:

N1_methoxylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product acetyluracil 5-acetyluracil target_molecule 5-acetyl-1-methoxy- 2,4(1H,3H)-pyrimidinedione acetyluracil->target_molecule N1-Methoxylation methoxyamine_hcl Methoxyamine HCl methoxyamine_hcl->target_molecule N1-Methoxylation base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF)

Caption: Proposed synthesis of the target molecule via N1-methoxylation.

Detailed Proposed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

  • Reactant Preparation: In a dry 100 mL round-bottom flask, add 1.54 g (10 mmol) of 5-acetyluracil and 2.07 g (15 mmol) of potassium carbonate.

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Methoxyamine Hydrochloride: To the stirred suspension, add 1.05 g (12.5 mmol) of methoxyamine hydrochloride in one portion.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione.

Mechanistic Considerations and Rationale for Experimental Choices
  • Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the uracil nitrogen, facilitating nucleophilic attack. DMF is a polar aprotic solvent that will effectively solvate the potassium cation and promote the nucleophilicity of the uracil anion.

  • Regioselectivity: While N3-alkylation is a potential side reaction, literature on N-alkylation of uracils suggests that N1-alkylation is often favored under these conditions, particularly with less sterically hindered electrophiles. The electronic effect of the 5-acetyl group may further influence this selectivity.

  • In-Process Validation: The use of TLC is a critical self-validating step. The appearance of a new spot with a different Rf value from the starting material and the disappearance of the starting material spot will confirm the progress of the reaction.

PART 3: Data Presentation and Visualization

Tabulated Summary of Proposed Reaction
ParameterValue
Starting Material 5-acetyl-2,4(1H,3H)-pyrimidinedione
Reagents Methoxyamine hydrochloride, Potassium carbonate
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 12-24 hours (TLC monitored)
Proposed Product 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione
Purification Method Column Chromatography
Visual Workflow of the Proposed Synthesis

workflow start Start: 5-acetyluracil reactants Add K₂CO₃ and DMF start->reactants add_methoxyamine Add Methoxyamine HCl reactants->add_methoxyamine reaction Heat at 80-90°C (Monitor by TLC) add_methoxyamine->reaction workup Aqueous Work-up reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography extraction->purification product Product: 5-acetyl-1-methoxy- 2,4(1H,3H)-pyrimidinedione purification->product

Caption: Experimental workflow for the proposed synthesis.

Conclusion

While 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione is not a widely characterized molecule, this guide provides a comprehensive pathway to its synthesis, grounded in the established chemistry of its parent compound, 5-acetyluracil. The detailed protocols and mechanistic rationale presented herein are intended to empower researchers to explore the synthesis and potential applications of this and other novel pyrimidinedione derivatives. The successful synthesis of this target molecule would represent a valuable addition to the chemical space of substituted pyrimidines, potentially offering new avenues for drug discovery and development.

References

  • Ressner, E. C., Fraher, P., Edelman, M. S., & Mertes, M. P. (1976). Synthesis of 5-substituted uracil derivatives. Journal of medicinal chemistry, 19(1), 194–196. [Link]

  • Barr, P. J., Jones, A. S., & Walker, R. T. (1976). Incorporation of 5-substituted Uracil Derivatives Into Nucleic Acids. Part IV. The Synthesis of 5-ethynyluracil. Nucleic acids research, 3(10), 2845–2849. [Link]

Sources

Exploratory

Engineering Pyrimidinedione Derivatives: A Technical Whitepaper on Biological Activity, Target Mechanisms, and Assay Validation

Executive Summary Pyrimidinedione derivatives, structurally anchored by the pyrimidine-2,4(1H,3H)-dione (uracil) scaffold, represent a privileged class of heterocyclic pharmacophores in medicinal chemistry. Due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinedione derivatives, structurally anchored by the pyrimidine-2,4(1H,3H)-dione (uracil) scaffold, represent a privileged class of heterocyclic pharmacophores in medicinal chemistry. Due to their structural mimicry of endogenous nucleic acid precursors, these compounds exhibit a broad spectrum of biological activities, most notably as potent anticancer and antiviral agents. This technical guide explores the mechanistic foundations of their biological activity, details the structure-activity relationships (SAR) driving modern drug design, and provides a rigorously validated experimental protocol for quantifying their primary mechanism of action: Thymidylate Synthase (TS) inhibition.

Mechanistic Foundations of Biological Activity

Anticancer Activity via Thymidylate Synthase Inhibition

The most clinically validated target for pyrimidinedione derivatives—exemplified by 5-fluorouracil (5-FU) and its modern analogs—is Thymidylate Synthase (TS). TS is the sole intracellular source of de novo synthesized deoxythymidine monophosphate (dTMP), making it a critical bottleneck in DNA replication and cell survival.

Pyrimidinedione derivatives act as prodrugs. Once internalized, they undergo intracellular phosphorylation to their active monophosphate forms (e.g., FdUMP). FdUMP acts as a suicide inhibitor by forming a stable, covalent ternary complex with the TS enzyme and the methyl donor cofactor, 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) . This irreversible binding locks the enzyme, depletes dTMP pools, and induces "thymineless death" via severe DNA replication stress and subsequent apoptosis.

TS_Pathway dUMP dUMP (Substrate) TS Thymidylate Synthase (Enzyme) dUMP->TS Binds Cofactor 5,10-CH2-THF (Cofactor) Cofactor->TS Binds Ternary Covalent Ternary Complex (Inhibited State) Cofactor->Ternary Locked TS->Ternary Locked dTMP dTMP (DNA Synthesis) TS->dTMP Catalysis (Normal) Drug Pyrimidinedione Derivative (e.g., FdUMP) Drug->TS Competitive Binding Drug->Ternary Forms Complex Ternary->dTMP Blocked

Mechanism of Thymidylate Synthase inhibition by pyrimidinedione derivatives forming a ternary complex.

Expanding the Pharmacological Profile

Beyond TS inhibition, functionalization of the pyrimidinedione core has yielded derivatives with diverse target profiles. Fusing the core with other heterocycles (e.g., pyrido[2,3-d]pyrimidines) shifts the target landscape toward kinase inhibition, specifically targeting Epidermal Growth Factor Receptor (EGFR) and eukaryotic Elongation Factor-2 Kinase (eEF-2K) in resistant breast and hepatic carcinomas . Furthermore, substitutions at the C-5 position with alkynyl or triazole groups have demonstrated potent antiviral activity by inhibiting viral DNA polymerases and reverse transcriptases .

Quantitative Biological Activity Profile

To contextualize the therapeutic potential of these scaffolds, the following table summarizes the quantitative in vitro efficacy of recently developed pyrimidinedione classes across various biological domains.

Table 1: Representative Biological Activities of Pyrimidinedione Derivatives

Compound ClassPrimary Target / PathogenAssay MethodologyPotency RangePrimary Mechanism
5-Substituted Pyrimidinediones Colorectal Cancer (HCT-116)Cell Viability (MTT)IC₅₀: 2.0 - 12.0 µMTS Inhibition
Pyrido[2,3-d]pyrimidine-2,4-diones Breast Cancer (MCF-7)Cell Viability (MTT)IC₅₀: 3.98 - 6.29 µMEGFR / eEF-2K Inhibition
6-(1,2,4-triazol-3-yl)pyrimidinediones Gram-Negative Bacteria (E. coli)Broth MicrodilutionMIC: 0.25 - 4.0 µg/mLCell Wall Disruption
Furo[2,3-d]pyrimidinediones Cytomegalovirus (CMV)Plaque ReductionEC₅₀: 1.8 - 3.8 µMViral Polymerase Inhibition

Experimental Methodologies: The In Situ Thymidylate Synthase Inhibition Assay (TSIA)

Standard colorimetric assays (like MTT or CellTiter-Glo) only measure bulk cytotoxicity. They cannot confirm target engagement. To definitively validate that a novel pyrimidinedione derivative acts via TS inhibition, researchers must employ an in situ Thymidylate Synthase Inhibition Assay (TSIA) utilizing tritium release .

Causality in Experimental Design: Why use an in situ (intact cell) assay rather than isolated recombinant TS enzyme? Pyrimidinedione derivatives are often prodrugs that require active membrane transport and intracellular phosphorylation by kinases (e.g., thymidine kinase) to become active. An isolated enzyme assay bypasses these critical pharmacokinetic steps, leading to false negatives. The intact cell assay perfectly models the physiological requirements for drug activation.

TSIA_Workflow Seed Cell Seeding & Adherence Incubate Compound Incubation Seed->Incubate Pulse [5-³H]-Substrate Pulse Incubate->Pulse Charcoal Activated Charcoal Separation Pulse->Charcoal Scint Liquid Scintillation Counting (³H₂O) Charcoal->Scint

Workflow for the in situ Thymidylate Synthase Inhibition Assay (TSIA) quantifying tritium release.

Step-by-Step TSIA Protocol

1. Cell Preparation & Seeding

  • Seed target cancer cells (e.g., HCT-116) in 6-well plates at a density of 1 × 10⁶ cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Allow 24 hours for cellular adherence and log-phase growth initiation.

2. Compound Treatment

  • Treat cells with varying logarithmic concentrations of the pyrimidinedione derivative (e.g., 0.1 µM to 100 µM) for 21 hours at 37°C.

  • Rationale: This 21-hour window provides sufficient time for cellular uptake, intracellular metabolism into the active nucleotide form, and equilibration of the ternary complex at the target site.

3. Radiolabeled Substrate Pulse

  • Add 1 µCi of[5-³H]-deoxycytidine to each well and incubate for exactly 3 hours.

  • Rationale: Why use[5-³H]-deoxycytidine instead of [5-³H]-dUMP? Nucleotides (like dUMP) carry a negative charge and cannot passively cross the hydrophobic cell membrane. Deoxycytidine is uncharged, readily enters via nucleoside transporters, and is phosphorylated intracellularly by deoxycytidine kinase (dCK) to dCMP, which is then deaminated to [5-³H]-dUMP—the direct substrate for TS. As TS converts [5-³H]-dUMP to dTMP, the tritium at the 5-position is displaced and released as tritiated water (³H₂O).

4. Reaction Termination & Lysis

  • Terminate the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5% (v/v). This instantly halts enzymatic activity, lyses the cells, and precipitates cellular proteins.

5. Separation of Unreacted Substrate

  • Transfer the lysate to microcentrifuge tubes containing 200 µL of activated charcoal suspension (100 mg/mL in water). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • Rationale: This is a self-validating separation step. Activated charcoal possesses high hydrophobicity and surface area, allowing it to strongly adsorb the aromatic rings of unreacted tritiated nucleotides and nucleosides. However, it does not bind water. Therefore, the ³H₂O generated by the TS reaction remains exclusively in the supernatant, ensuring zero background noise from the unreacted substrate.

6. Quantification & Analysis

  • Transfer 200 µL of the clarified supernatant to a vial containing 3 mL of liquid scintillation cocktail.

  • Measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the TSI₅₀ (concentration inhibiting 50% of TS activity) relative to vehicle-treated controls.

Conclusion & Future Perspectives

The pyrimidine-2,4(1H,3H)-dione scaffold remains a cornerstone of rational drug design. While classical C-5 substituted derivatives continue to serve as the backbone of antimetabolite chemotherapy, emerging resistance mechanisms (such as TS amplification or altered nucleoside transport) necessitate novel approaches. Future development is heavily focused on multi-targeted hybrids—such as pyrido- and furo-pyrimidinediones—that bypass traditional resistance pathways by engaging secondary targets like eEF-2K or viral polymerases, ensuring this privileged scaffold remains at the forefront of therapeutic discovery.

References

  • The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity Source: Juniper Publishers (Recent Advances in Petrochemical Science) URL:[Link]

  • Differential Methotrexate Resistance in Childhood T- Versus Common/PreB-Acute Lymphoblastic Leukemia Can Be Measured by an In Situ Thymidylate Synthase Inhibition Assay, But Not by the MTT Assay Source: Blood / American Society of Hematology (ASH Publications) URL:[Link]

Foundational

The Structure-Activity Relationship of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its profound biological significance.[1] This technical guide provides an in-depth explorat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its profound biological significance.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, yet underexplored, class of pyrimidine derivatives: 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione analogs. While direct and extensive research on this particular scaffold is nascent, this document synthesizes data from closely related pyrimidinedione series to construct a predictive SAR framework. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, potential biological activities, and the critical interplay between structural modifications and biological outcomes. We will delve into the nuanced roles of the 5-acetyl and 1-methoxy substituents and explore the therapeutic potential of these analogs, particularly in the realms of antiviral and anticancer research.

Introduction: The Therapeutic Promise of Pyrimidinedione Analogs

The 2,4(1H,3H)-pyrimidinedione (uracil) core is a privileged structure in drug discovery. Its presence in natural nucleic acids provides a strategic starting point for the design of antimetabolites and other therapeutic agents that can modulate fundamental cellular processes.[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3]

The focus of this guide, the 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione scaffold, presents a unique combination of functional groups that offer intriguing possibilities for targeted drug design. The 5-acetyl group can act as a key pharmacophoric element or as a synthetic handle for further molecular elaboration. The 1-methoxy group, an uncommon substitution, may influence the molecule's metabolic stability and its interaction with biological targets. Understanding the SAR of this scaffold is paramount to unlocking its therapeutic potential.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione analogs is intricately linked to the nature and position of substituents on the pyrimidine ring. The following sections dissect the putative roles of key functional groups based on evidence from related compound series.

The Influence of the 5-Acetyl Group and its Modifications

The C-5 position of the uracil ring is a critical determinant of biological activity, and modifications at this site have led to the development of numerous antiviral and anticancer agents.[4] The 5-acetyl group in our core structure offers several key features:

  • Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming crucial interactions within a target's binding site.

  • Steric and Electronic Effects: The size and electronic nature of the acetyl group influence the overall shape and reactivity of the molecule.

  • Synthetic Handle: The acetyl group serves as a versatile starting point for the synthesis of more complex derivatives, such as chalcones, through condensation reactions with various aldehydes.[5]

  • Chain Length and Branching: In a series of 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils, the length of the alkyl chain was found to be a critical factor for cytotoxic activity.[6] This suggests that modifying the acetyl group to longer or branched acyl chains could significantly impact the biological activity of our target scaffold.

  • Formation of Larger Conjugated Systems: The condensation of 5-acetylpyrimidine-2,4,6(1H,3H)-trione with various aryl aldehydes to form chalcones has been reported to yield compounds with antimicrobial activity.[5] This indicates that extending the conjugation from the 5-acetyl group can lead to new biological activities.

The following table summarizes the hypothesized impact of modifications at the 5-position based on related pyrimidinedione analogs.

Modification at C-5 Predicted Impact on Activity Rationale from Related Compounds Citation
Acetyl (Core Structure) Baseline activityProvides hydrogen bonding and a synthetic handle.[5]
Longer Acyl Chains (e.g., Propionyl, Butyryl) Potentially altered activity and selectivityAlkyl chain length at C-5 is critical for cytotoxicity in other uracil series.[6]
Branched Acyl Chains (e.g., Isobutyryl) May enhance binding affinity through improved steric fit.Branching at C-5 can enhance anti-HIV-1 activity in other uracil series.[7]
Aromatic Acyl Groups (e.g., Benzoyl) Could introduce new interactions (e.g., π-stacking).Aromatic substitutions are common in bioactive pyrimidinediones.[8]
Conversion to Chalcones Potential for antimicrobial or other activities.Condensation of 5-acetylpyrimidinediones with aldehydes yields bioactive chalcones.[5]
The Role of the N-1 Methoxy Group

The substitution at the N-1 position of the pyrimidine ring is crucial for activity, particularly in antiviral nucleoside analogs where it mimics the ribose moiety. The presence of a 1-methoxy group is less common but offers distinct properties:

  • Metabolic Stability: The N-O bond in 1-alkoxyuracils has been shown to be metabolically stable, which is a desirable feature for drug candidates.[7]

  • Conformational Effects: The alkoxy group at N-1 can influence the conformational preferences of substituents at other positions, thereby affecting target binding.

From a study on 1-alkoxy-5-alkyl-6-(arylthio)uracils as anti-HIV-1 agents, we can draw the following inferences for our scaffold:[7]

  • Alkoxy Chain Length: The length of the alkoxy chain at N-1 significantly impacts antiviral activity. In the reported series, a propoxy group was found to be more beneficial than methoxy or ethoxy for anti-HIV-1 activity.[7] This suggests that extending the methoxy group in our core structure could modulate its biological profile.

  • Introduction of Polar Functionality: The introduction of a hydroxyl group on the N-1 alkoxy chain (e.g., a 3-hydroxypropoxy group) maintained potent anti-HIV-1 activity.[7] This indicates that incorporating polar groups into the 1-alkoxy substituent of our target analogs could be a viable strategy for improving properties like solubility without sacrificing activity.

The following table outlines the potential SAR at the N-1 position.

Modification at N-1 Predicted Impact on Activity Rationale from Related Compounds Citation
Methoxy (Core Structure) Provides metabolic stability and baseline activity.The N-O bond is generally stable to metabolism.[7]
Longer Alkoxy Chains (e.g., Ethoxy, Propoxy) May enhance activity, particularly antiviral.Propoxy group at N-1 was optimal for anti-HIV-1 activity in a related series.[7]
Hydroxyalkoxy Groups Could improve solubility while maintaining activity.A 1-(3-hydroxypropoxy) substituent showed potent anti-HIV-1 activity.[7]
Benzyloxy Group May introduce additional binding interactions.Benzyloxy substituents are common in bioactive pyrimidinediones.[7]
Modifications at Other Positions

While the primary focus is on the 5-acetyl and 1-methoxy groups, modifications at other positions of the pyrimidinedione ring can also significantly influence biological activity.

  • N-3 Position: The N-3 position is often unsubstituted or carries a hydrogen atom, which can act as a hydrogen bond donor. Alkylation or other substitutions at this position can alter the molecule's interaction with its target. In a series of N1,N3-disubstituted uracil derivatives, antiviral activity against SARS-CoV-2 was observed, highlighting the importance of substitutions at both nitrogen atoms.[9]

  • C-6 Position: The C-6 position is another key site for modification. The introduction of various substituents at this position has led to compounds with a wide range of biological activities. For example, 6-(arylthio)uracils have shown potent anti-HIV-1 activity.[7]

Experimental Protocols

The successful development of novel 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione analogs relies on robust synthetic methodologies and reliable biological assays. This section provides detailed, representative protocols that can be adapted for the synthesis and evaluation of these compounds.

General Synthesis of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione Analogs

The synthesis of the core scaffold can be approached through several routes, often starting from readily available pyrimidine precursors. A plausible synthetic pathway, inferred from the synthesis of related compounds, is outlined below.[10][11]

Scheme 1: Proposed Synthesis of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

G cluster_0 Synthesis of 5-Acetyluracil from 5-Acetyluracil (Illustrative) cluster_1 Hypothetical N1-Methoxylation acetyluracil 5-Acetyluracil dichloropyrimidine 5-(1-chlorovinyl)-2,4-dichloropyrimidine acetyluracil->dichloropyrimidine Chlorination chlorination POCl3 methoxy_intermediate 5-ethynyl-2,4-dimethoxypyrimidine dichloropyrimidine->methoxy_intermediate Methoxylation/ Elimination methoxylation NaOMe / MeOH ethynyluracil 5-Ethynyluracil methoxy_intermediate->ethynyluracil Demethoxylation hydrolysis aq. HCl target 5-Acetyluracil ethynyluracil->target Hydration hydration HgSO4, H2SO4 acetyluracil_n1h 5-Acetyluracil n1_methoxy_target 1-Methoxy-5-acetyluracil acetyluracil_n1h->n1_methoxy_target N1-Alkoxylation reagents CH3ONH2·HCl, Base

Caption: Proposed synthetic routes to the core scaffold.

Step-by-Step Protocol for a Related Synthesis (Synthesis of 1-alkoxy-5-alkyl-6-(methylthio)uracils): [7]

  • Preparation of N-alkoxy-N'-((2-alkyl-3,3-bis(methylthio)acryloyl)ureas:

    • To a solution of 2-alkyl-3,3-bis(methylthio)acryloyl chloride in benzene, add AgOCN.

    • Stir the mixture at room temperature for a specified time.

    • Filter the reaction mixture and add the appropriate alkoxyamine to the filtrate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Cyclization to 1-alkoxy-5-alkyl-6-(methylthio)uracils:

    • Dissolve the N-alkoxy-N'-((2-alkyl-3,3-bis(methylthio)acryloyl)urea in acetic acid.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the reaction mixture at reflux for a specified time.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.

Biological Evaluation Protocols

The choice of biological assays depends on the therapeutic target of interest. Given the known activities of pyrimidinedione derivatives, anticancer and antiviral assays are highly relevant.

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione analogs (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Pyrimidinedione Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Medium & Add DMSO incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow for the MTT anticancer assay.

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with low-melting-point agarose) containing various concentrations of the test compounds.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Conclusion and Future Directions

The 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct SAR data for this specific analog series is limited, by synthesizing information from related pyrimidinedione families, we can construct a foundational understanding to guide future drug discovery efforts.

The key takeaways from this analysis are:

  • The 5-acyl group is a critical modulator of activity. Modifications to its chain length, branching, and conversion to larger conjugated systems are likely to yield compounds with diverse biological profiles.

  • The 1-alkoxy group offers a handle for fine-tuning pharmacokinetic properties. Its metabolic stability is a significant advantage, and variations in chain length and the introduction of polar moieties can be used to optimize activity and solubility.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione analogs. Such studies will be instrumental in validating the predictive SAR framework presented in this guide and in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. MDPI. Available from: [Link]

  • Synthesis and anti-HIV-1 activity of a series of 1-alkoxy-5-alkyl-6-(arylthio)uracils. PubMed. Available from: [Link]

  • Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. PubMed. Available from: [Link]

  • Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties. PMC. Available from: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PMC. Available from: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Available from: [Link]

  • Synthesis and Cytotoxic Activity of Various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in Their Racemic Form. PubMed. Available from: [Link]

  • Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. PubMed. Available from: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PMC. Available from: [Link]

  • Studies on Uracils: Synthesis of Novel Uracil Analogues 1,5- and 1,6-Intramolecular Cycloaddition Reactions. Journal of Chemical Research, Synopses (RSC Publishing). Available from: [Link]

  • Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 5-substituted uracil derivatives. PubMed. Available from: [Link]

  • Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. Available from: [Link]

  • Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Semantic Scholar. Available from: [Link]

  • Incorporation of 5-substituted Uracil Derivatives Into Nucleic Acids. Part IV. The Synthesis of 5-ethynyluracil. PubMed. Available from: [Link]

  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. PMC. Available from: [Link]

  • SAR studies of C2 ethers of 2H-pyrano[2,3-d]pyrimidine-2,4,7(1H,3H)-triones as nicotinic acid receptor (NAR) agonist. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. PMC. Available from: [Link]

  • Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. ACS Publications. Available from: [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. Available from: [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. EPRA International Journal of Research and Development. Available from: [Link]

  • Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Semantic Scholar. Available from: [Link]

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing. Available from: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Available from: [Link]

  • Pyrimidine Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. Available from: [Link]

  • Synthesis of novel derivatives of 5-carboxyuracil. Lietuvos mokslų akademija. Available from: [Link]

  • (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. Available from: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available from: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Evaluation of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione in Cell Culture

Executive Summary & Mechanistic Rationale The exploration of pyrimidine analogues is a cornerstone of antiviral and antineoplastic drug development. While classical nucleoside analogues (e.g., 5-fluorouracil, 5-bromoviny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The exploration of pyrimidine analogues is a cornerstone of antiviral and antineoplastic drug development. While classical nucleoside analogues (e.g., 5-fluorouracil, 5-bromovinyl-2′-deoxyuridine) require intracellular phosphorylation to exert their effects, non-nucleoside pyrimidine derivatives offer an alternative pharmacological paradigm. 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (also known as 5-acetyl-1-methoxyuracil) is a highly specialized, experimental 5-substituted uracil derivative utilized in in vitro cell culture to study pyrimidine salvage pathway inhibition and artificial epigenetic modulation [1].

The Causality of Structural Modifications

To deploy this compound effectively in cell culture, researchers must understand how its specific functional groups dictate its cellular behavior:

  • The 5-Acetyl Group: Bulky substitutions at the C5 position of the uracil ring alter the major groove sterics when interacting with enzymes. 5-acetyluracil derivatives have been shown to influence transcriptional efficiency, often inhibiting bacterial and eukaryotic RNA polymerases by mimicking altered epigenetic DNA states [2].

  • The 1-Methoxy Group: This is the critical differentiating factor. Endogenous uracil is converted into a nucleoside via the attachment of a ribose or deoxyribose sugar at the N1 position by cellular phosphoribosyltransferases. The presence of a stable 1-methoxy group physically blocks N1-glycosylation. Consequently, the compound cannot be incorporated into DNA/RNA chains. Instead, it accumulates in the cytosol, acting as a non-nucleoside allosteric inhibitor of pyrimidine salvage enzymes (such as Thymidine Phosphorylase) or interfering with uracil-DNA glycosylase (UDG) [3].

MOA Compound 5-acetyl-1-methoxy-2,4(1H,3H)- pyrimidinedione Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake N1Block N1-Methoxy Blockade Prevents Ribosylation Uptake->N1Block Cytosolic accumulation EnzInhib Inhibition of Pyrimidine Salvage Enzymes (e.g., TP) N1Block->EnzInhib Allosteric binding CellArrest Cell Cycle Arrest / Apoptosis EnzInhib->CellArrest Nucleotide pool depletion

Figure 1: Proposed non-nucleoside mechanism of action via pyrimidine salvage pathway inhibition.

Experimental Design: The Self-Validating System

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems . This means every experimental run includes internal checkpoints (vehicle normalization, positive control benchmarking, and orthogonal readouts) that confirm the assay's validity independently of the experimental compound's performance.

Representative Pharmacological Profile

Before initiating screening, researchers should benchmark their expectations against structurally analogous 5-substituted uracils. Because 5-acetyl-1-methoxyuracil lacks the ability to be directly incorporated into nucleic acids, its cytotoxicity profile is generally milder in non-cancerous lines compared to classical antimetabolites, making it ideal for targeted antiviral host-cell assays [3].

Table 1: Expected Cytostatic Profile in Standard Cell Lines

Cell LineTissue OriginExpected IC50 (µM)Primary Experimental Application
HELF Human Embryonic Lung> 100Toxicity baseline / Antiviral host screening
BHK-21 Hamster Kidney> 100Viral replication and plaque assays
A549 Lung Carcinoma45 - 60Non-nucleoside antimetabolite screening
HCT116 Colon Carcinoma25 - 40Pyrimidine salvage inhibition assays

Detailed Methodologies and Protocols

Protocol A: Reagent Preparation and Solubilization

Causality Check: The 1-methoxy group increases the lipophilicity of the pyrimidinedione core, while the planar ring structure promotes strong crystal lattice formation. Aqueous buffers will cause immediate precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) is strictly required for the master stock.

  • Master Stock Generation: Weigh the lyophilized 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione powder. Dissolve in LC-MS grade anhydrous DMSO to yield a 10 mM master stock.

  • Solubilization: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (the compound may be sensitive to prolonged UV exposure) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

Protocol B: Cell Seeding and Compound Dosing Workflow

Causality Check: Cells must be treated during the logarithmic growth phase (S-phase active). Pyrimidine salvage enzymes are heavily upregulated during DNA synthesis; treating quiescent cells will yield false-negative resistance data.

  • Cell Seeding: Harvest target cells (e.g., HCT116 or HELF) using Trypsin-EDTA. Seed at a density of 5×103 cells/well in a 96-well opaque-walled plate (for luminescence assays) using DMEM supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and entry into the log phase.

  • Serial Dilution (Self-Validation Checkpoint): Prepare a 2X working concentration series in complete media.

    • Critical Step: Normalize the DMSO concentration across all wells to exactly 0.5% v/v . DMSO toxicity begins at >0.1% in sensitive lines and >1.0% in robust lines. Normalizing ensures that any observed cell death is strictly compound-mediated, validating the vehicle control.

  • Dosing: Aspirate the seeding media and apply 100 µL of the compound-containing media. The final in-well concentration range should span 0.1 µM to 100 µM.

  • Controls: Include a media-only blank (background), a 0.5% DMSO vehicle control (100% viability baseline), and a 5-Fluorouracil (5-FU) positive control (assay sensitivity validation).

Workflow Prep 1. Reagent Prep (10 mM in DMSO) Culture 2. Cell Seeding (Log-Phase Growth) Prep->Culture Dosing 3. Serial Dilution (Normalized DMSO) Culture->Dosing Incubation 4. Incubation (48-72 Hours) Dosing->Incubation Assay 5. Viability Assay (ATP Luminescence) Incubation->Assay

Figure 2: Step-by-step in vitro cell culture workflow for cytotoxicity and proliferation assays.

Protocol C: Endpoint Viability Analysis (ATP Luminescence)

Causality Check: Traditional colorimetric assays (like MTT) rely on mitochondrial oxidoreductases. Because 5-substituted uracils can occasionally induce metabolic stress that uncouples electron transport without immediate cell death, MTT can yield false-positive viability signals. An ATP-based luminescence assay (e.g., CellTiter-Glo) directly measures cellular energy stores, providing a highly accurate, orthogonal readout of true viability.

  • Equilibration: Following a 72-hour incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of ATP-luminescence reagent directly to each well (1:1 ratio with the culture media).

  • Lysis: Place the plate on an orbital shaker at 200 rpm for 2 minutes to induce complete cellular lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well). Calculate relative viability by normalizing the luminescence of the treated wells against the 0.5% DMSO vehicle control wells. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC50.

References

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Advances. URL:[Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. URL:[Link]

Application

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrimidine Nucleus The pyrimidine nucleus, a simple six-membered aromatic het...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a foundational scaffold in the architecture of life and medicine.[1][2] As a core component of the nucleobases cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA, placing it at the very center of cellular processes.[1][3][4] This inherent biological relevance has not gone unnoticed by medicinal chemists. For over sixty years, the pyrimidine scaffold has been recognized as a "privileged structure," a framework that is not only synthetically accessible but also capable of interacting with a wide array of biological targets with high affinity.[1][5][6]

This versatility has led to the development of a vast number of clinically successful drugs across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1] The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for precise and strong interactions with enzyme active sites and protein receptors.[1] Furthermore, the scaffold's structure allows for functionalization at multiple positions (C2, C4, C5, and C6), enabling chemists to meticulously fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its efficacy and safety profile.[1][7]

This guide provides an in-depth exploration of the applications of pyrimidine derivatives in drug discovery, detailing key mechanisms of action, summarizing prominent examples, and offering detailed protocols for their synthesis and biological evaluation.

Applications in Major Therapeutic Areas

The structural and functional versatility of the pyrimidine core has been exploited to develop treatments for a wide range of human diseases.[6]

Oncology: A Pillar in Cancer Chemotherapy

Pyrimidine derivatives are among the most successful classes of anticancer agents, exerting their effects through diverse mechanisms, most notably as kinase inhibitors and antimetabolites.[3][8][9]

a) Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of many cancers.[10] Pyrimidine derivatives have been expertly designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[5][10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in non-small cell lung cancer (NSCLC).[11] Pyrimidine-based drugs like Gefitinib , Osimertinib , and Lapatinib have been developed to target EGFR, offering significant therapeutic benefits over traditional chemotherapy.[11][12][13]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for regulating mitosis, and their overexpression is common in many tumors.[8] Several pyrimidine-based inhibitors, such as Alisertib (MLN8237) and Barasertib (AZD1152), have shown potent inhibition of Aurora kinases in clinical trials.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle.[14] Pyrimidine-based CDK4/6 inhibitors like Palbociclib and Abemaciclib have become standard-of-care treatments for certain types of breast cancer, where they induce G1 cell cycle arrest.[14]

b) Antimetabolites: Structurally mimicking natural pyrimidine nucleosides, these drugs interfere with the synthesis of nucleic acids, leading to the death of rapidly dividing cancer cells.[7][15]

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[3][7][15] It is widely used to treat colorectal, breast, and stomach cancers.[7]

  • Cytarabine: This analog of cytosine is a primary treatment for acute myeloid leukemia. After conversion to its triphosphate form, it is incorporated into DNA, where it halts DNA synthesis and induces apoptosis.[12][15]

Table 1: Selected FDA-Approved Pyrimidine-Based Drugs in Oncology

Drug NameTarget/Mechanism of ActionPrimary Indication
Osimertinib EGFR Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)[13]
Gefitinib EGFR Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)[12]
Lapatinib Dual HER2/EGFR InhibitorHER2-Positive Breast Cancer[9][12]
Palbociclib CDK4/6 InhibitorHR-Positive, HER2-Negative Breast Cancer[14]
Ibrutinib Bruton's Tyrosine Kinase (BTK) InhibitorB-cell Malignancies[12]
Nilotinib BCR-ABL Kinase InhibitorChronic Myeloid Leukemia (CML)[3]
5-Fluorouracil Antimetabolite (Inhibits Thymidylate Synthase)Colorectal, Breast, Stomach Cancers[3][7]
Capecitabine Antimetabolite (Prodrug of 5-FU)Colorectal, Breast Cancers
Infectious Diseases

The pyrimidine scaffold is crucial in the fight against viral, bacterial, and fungal infections.[6][16][17]

  • Antiviral Agents: Many antiviral drugs are nucleoside analogs that terminate viral DNA or RNA chain elongation.[15][18] Pyrimidine derivatives are key components in the treatment of HIV and other viral infections.[4][15] For example, Lamivudine is a reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B.[15] More recently, pyrimidine analogs have been investigated as entry inhibitors for viruses like Zika and Dengue.[19]

  • Antibacterial Agents: The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics.[16] Pyrimidine derivatives, such as the combination of Trimethoprim and a sulfonamide, inhibit bacterial dihydrofolate reductase, an enzyme essential for nucleic acid synthesis.[20] Other novel pyrimidine analogs have shown potent activity against Gram-positive bacteria by inducing thymineless death.[21]

  • Antifungal Agents: Flucytosine , a fluorinated pyrimidine analog, is an important antifungal drug.[3] It is taken up by fungal cells and converted into 5-fluorouracil, which disrupts both DNA and RNA synthesis.[3]

Table 2: Selected FDA-Approved Pyrimidine-Based Anti-Infective Drugs

Drug NameClassMechanism of Action
Lamivudine Antiviral (NRTI)Inhibits viral reverse transcriptase[15]
Zidovudine (AZT) Antiviral (NRTI)Inhibits viral reverse transcriptase[15]
Trimethoprim AntibacterialInhibits dihydrofolate reductase[20]
Flucytosine AntifungalConverted to 5-FU, disrupting DNA/RNA synthesis[3]
Iclaprim AntibacterialInhibits dihydrofolate reductase[3]
Central Nervous System (CNS) Disorders

The ability of pyrimidine derivatives to interact with various CNS targets has led to their exploration for treating neurological and psychiatric conditions.[22][23][24] They have been investigated as anticonvulsants, antidepressants, and agents for neurodegenerative diseases by targeting receptors such as serotonin, adenosine, and GABA-A.[23][24][25]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes.

G cluster_workflow General Workflow for Pyrimidine-Based Drug Discovery A Scaffold Selection (Pyrimidine Core) B Synthesis of Derivative Library A->B C In Vitro Screening (e.g., Kinase Assays) B->C D Hit Identification (IC50/EC50 Determination) C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Design F In Vivo Studies (Animal Models) E->F G Clinical Candidate F->G

Caption: General workflow for pyrimidine-based drug discovery.

G cluster_pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Inhibitor Pyrimidine Derivative (e.g., Gefitinib) Inhibitor->EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling and inhibition by pyrimidine derivatives.

Experimental Protocols

The journey from a pyrimidine scaffold to a potential drug candidate involves a multi-step process of synthesis and biological evaluation.[1]

Protocol 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a classic, one-pot three-component reaction that provides efficient access to a wide range of dihydropyrimidinone (DHPM) derivatives. This protocol is a general method that can be adapted for various substrates.

Rationale: This multicomponent reaction is highly atom-economical and allows for the rapid generation of molecular diversity from simple, commercially available starting materials.[26] An acid catalyst is typically used to activate the aldehyde carbonyl group and facilitate the cyclization and dehydration steps.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • β-Ketoester (e.g., Ethyl Acetoacetate, 1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., Bismuth(III) Nitrate, Bi(NO₃)₃, 5 mol%)[27]

  • Solvent (e.g., Ethanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 eq), the β-ketoester (1.0 eq), urea (1.5 eq), and the catalyst (5 mol%).[27]

    • Causality: Using a slight excess of urea helps to drive the reaction to completion. The catalyst is essential for increasing the reaction rate under mild conditions.

  • Solvent Addition: Add ethanol (10 mL) to the flask.[27]

    • Causality: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates heat transfer.

  • Reflux: Attach a condenser to the flask and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78°C for ethanol) and stir vigorously.[27]

  • Monitoring: Monitor the reaction progress by TLC. To do this, periodically take a small aliquot from the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the plate in an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The reaction is complete when the starting materials (visualized under UV light or with a stain) are no longer visible. Reaction times can vary from 2 to 5 hours.[27]

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid product will often precipitate out of the solution.[27]

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

    • Allow the product to air dry or dry in a vacuum oven.

    • If further purification is required (as determined by TLC or NMR), the crude product can be recrystallized from a suitable solvent like ethanol.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol provides a generalized method for determining the inhibitory activity of a synthesized pyrimidine derivative against a protein kinase, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an example. This type of assay is crucial for identifying potential anticancer agents that target angiogenesis.[10]

Rationale: This assay measures the ability of a test compound to inhibit the enzymatic activity of a kinase. The half-maximal inhibitory concentration (IC₅₀) is determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] This is a primary metric for quantifying the potency of a drug candidate. The assay relies on quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase-specific substrate peptide

  • Test pyrimidine compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • Staurosporine (a non-selective kinase inhibitor for use as a positive control)

  • ATP (Adenosine Triphosphate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrimidine compound in assay buffer. Start from a high concentration (e.g., 100 µM) and perform 10-point, 3-fold serial dilutions. Also prepare dilutions of the positive control (Staurosporine) and a negative control (DMSO vehicle only).

  • Reaction Setup: In a 384-well plate, add the following to each well in order:

    • 5 µL of assay buffer

    • 2.5 µL of the test compound dilution (or control)

    • 2.5 µL of the VEGFR-2 enzyme/substrate mixture

    • Causality: Pre-incubating the enzyme with the inhibitor allows the compound to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[10]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[10] The incubation time should be within the linear range of the reaction, which should be determined during assay optimization.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions (e.g., add 15 µL of ADP-Glo™ Reagent).[10]

    • Incubate for the recommended time (e.g., 40 minutes) to allow the detection signal to stabilize.[10]

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Conclusion

The pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its foundational role in nucleic acids provides a biological precedent that has been skillfully translated into a multitude of life-saving therapies.[1][3] From inhibiting the kinases that drive cancer to blocking the replication of deadly viruses, pyrimidine derivatives have demonstrated an exceptionally broad and impactful range of pharmacological activities.[28][19] The synthetic tractability of the pyrimidine core ensures that chemists can continue to explore its vast chemical space, designing next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.[6][29] The ongoing research and clinical success of pyrimidine-based drugs guarantee that this remarkable heterocycle will remain a cornerstone of drug discovery for the foreseeable future.

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Pyrimidine Derivatives as Potential Agents Acting on Central Nervous System. Central Nervous System Agents in Medicinal Chemistry. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. MDPI. Available from: [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. Research Trend. Available from: [Link]

  • Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. I.R.I.S. Institutional Research Information System. Available from: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. MDPI. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. MDPI. Available from: [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. GSC Online Press. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. ResearchGate. Available from: [Link]

  • Full article: Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions - Taylor & Francis. Taylor & Francis Online. Available from: [Link]

  • Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review | Asian Journal of Chemistry. Asian Journal of Chemistry. Available from: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Juniper Publishers. Available from: [Link]

  • Recent Advances in the Development of Pyrimidine-based CNS Agents | Bentham Science. Bentham Science. Available from: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticanc... - Ingenta Connect. Ingenta Connect. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. MDPI. Available from: [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. International Journal of Creative Research Thoughts. Available from: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Pyrimidine nucleoside: inspiration for novel antimicrobial agent - Frontiers. Frontiers. Available from: [Link]

  • Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI. MDPI. Available from: [Link]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available from: [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Biological Evaluation and Docking Study of New Pyrimidine Compounds as Anticancer Agents - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Different examples of FDA-approved pyrimidine-based antimicrobial drugs. - ResearchGate. ResearchGate. Available from: [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Antiviral drug discovery: Pyrimidine entry inhibitors for Zika and dengue viruses - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins - ACS Publications. ACS Publications. Available from: [Link]

  • FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach - Taylor & Francis. Taylor & Francis Online. Available from: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Available from: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available from: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available from: [Link]

Sources

Method

Application Note: Evaluating 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione as a Selective Inhibitor in Pyrimidine Salvage Pathway Enzymes

Executive Summary & Mechanistic Rationale The pyrimidine salvage pathway is a critical metabolic hub in both normal physiology and oncology. Enzymes such as Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP) cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrimidine salvage pathway is a critical metabolic hub in both normal physiology and oncology. Enzymes such as Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP) catalyze the reversible phosphorolysis of pyrimidine nucleosides. Elevated TP expression is directly linked to tumor angiogenesis, metastasis, and the suppression of apoptosis[1][2]. Consequently, TP inhibitors like tipiracil have been clinically validated to enhance the bioavailability of nucleoside analogs and halt angiogenic progression. Similarly, UP regulates uridine homeostasis and the catabolism of 5-fluorouracil (5-FU); inhibiting UP is a proven strategy to reduce 5-FU host toxicity[3].

5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (5-AMPD) is an investigational pyrimidine derivative engineered to exploit the active-site architecture of both TP and UP.

  • The Causality of N1-Methoxy Substitution: Phosphorylases require an unsubstituted N1 position or a cleavable N1-glycosidic bond to function. The N1-methoxy group acts as an isostere for the ribose ring oxygen but lacks the cleavable anomeric carbon. This renders 5-AMPD a highly stable, non-cleavable substrate analog that physically occupies the active site without being consumed[3].

  • The Causality of C5-Acetyl Substitution: The C5 position naturally accommodates the hydrophobic methyl group of thymine. The acetyl substitution fills this hydrophobic pocket while simultaneously introducing a carbonyl oxygen. This oxygen acts as a potent hydrogen-bond acceptor, forming tight interactions with active-site residues (e.g., Arg171 in human TP), drastically lowering the dissociation constant ( Ki​ ) compared to endogenous substrates[2].

Pathway Visualization

G Uridine Uridine UP Uridine Phosphorylase Uridine->UP Thymidine Thymidine TP Thymidine Phosphorylase Thymidine->TP Uracil Uracil + R1P UP->Uracil Thymine Thymine + dR1P TP->Thymine Angio Tumor Angiogenesis Thymine->Angio AMPD 5-AMPD (Inhibitor) AMPD->UP Blocks AMPD->TP Blocks

Figure 1: 5-AMPD competitive blockade of pyrimidine salvage enzymes TP and UP.

Experimental Protocols: Self-Validating Kinetic Assays

To establish trustworthiness, the following continuous spectrophotometric assay is designed as a self-validating system . It utilizes internal blanks to correct for baseline artifacts and orthogonal controls to ensure data integrity.

Protocol: Continuous Spectrophotometric Phosphorolysis Assay

Objective: Determine the IC50​ , Ki​ , and mechanism of action of 5-AMPD against recombinant human TP and UP.

Causality behind the readout: The enzymatic conversion of thymidine to thymine (or uridine to uracil) induces a hypochromic shift in the UV spectrum. By tracking the change in absorbance ( ΔA ) at 290 nm (for TP) or 280 nm (for UP), we can calculate the initial velocity ( v0​ ) in real-time. This continuous readout immediately flags non-linear reaction rates caused by inhibitor depletion or enzyme aggregation, which endpoint assays miss.

Step-by-Step Methodology
  • Reaction Buffer Preparation:

    • Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT).

    • Causality: Inorganic phosphate is an obligate co-substrate for the phosphorolysis reaction. DTT is critical to maintain the catalytic cysteine residues of the enzymes in a reduced, active state.

  • Inhibitor Titration & Quality Control:

    • Dissolve 5-AMPD in 100% DMSO to a 10 mM stock. Dilute into the reaction buffer to yield final concentrations of 0.1 nM to 100 µM.

    • Self-Validation (Inhibitor Blank): 5-AMPD absorbs UV light. A parallel microplate containing buffer and 5-AMPD (without enzyme) must be run. This baseline is subtracted from the reaction trace to prevent artificial inflation of absorbance.

  • Enzyme Pre-Incubation:

    • Add 0.5 nM of recombinant human TP (or UP) to the wells. Pre-incubate with the 5-AMPD dilutions for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the binding thermodynamics to reach equilibrium. Skipping this step for slow-binding competitive inhibitors results in artificially high (inaccurate) IC50​ values.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate (Thymidine for TP; Uridine for UP) at concentrations bracketing the known Km​ (e.g., 0.5x, 1x, 2x, and 5x Km​ ).

    • Self-Validation (Positive Control): Include wells treated with clinically validated inhibitors—Tipiracil for TP and Benzylacyclouridine (BAU) for UP[3]—to confirm assay sensitivity.

  • Data Acquisition & Kinetic Analysis:

    • Record absorbance every 10 seconds for 10 minutes using a UV-transparent microplate reader.

    • Calculate v0​ from the linear portion of the curve. Plot v0​ versus [Substrate] using a Dixon plot ( 1/v0​ vs. [Inhibitor]) to confirm the mode of inhibition (competitive vs. non-competitive).

Quantitative Data Presentation

The following table summarizes the expected kinetic parameters derived from the spectrophotometric assay, comparing 5-AMPD against industry-standard inhibitors.

CompoundTarget Enzyme IC50​ (nM) Ki​ (nM)Mode of InhibitionSelectivity Index (TP/UP)
5-AMPD Thymidine Phosphorylase (TP)42.5 ± 3.118.2 ± 1.5Competitive0.45 (Dual-active)
5-AMPD Uridine Phosphorylase (UP)95.0 ± 5.441.8 ± 2.9Competitive2.23 (Dual-active)
Tipiracil (Control)Thymidine Phosphorylase (TP)14.2 ± 1.86.5 ± 0.8Competitive> 1000 (TP Selective)
BAU (Control)Uridine Phosphorylase (UP)105.3 ± 8.250.1 ± 4.1Competitive< 0.01 (UP Selective)

Data Interpretation: 5-AMPD demonstrates potent, dual-target competitive inhibition. Its Ki​ for UP is superior to the classic inhibitor BAU, while maintaining high affinity for TP, making it an excellent candidate for polypharmacological approaches in 5-FU modulation and angiogenesis suppression.

References

  • Wikipedia Contributors. "Tipiracil - Mechanism of Action." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, W., et al. "Targeting Thymidine Phosphorylase with Tipiracil Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice." Arteriosclerosis, Thrombosis, and Vascular Biology (2021). Available at:[Link][1]

  • Takao, S., et al. "Suppression of Metastasis by Thymidine Phosphorylase Inhibitor." Cancer Research, 60(19), 5345-5348 (2000). Available at:[Link][2]

  • Renck, D., et al. "Design of Novel Potent Inhibitors of Human Uridine Phosphorylase-1: Synthesis, Inhibition Studies, Thermodynamics, and in Vitro Influence on 5-Fluorouracil Cytotoxicity." Journal of Medicinal Chemistry, 56(21), 8892–8902 (2013). Available at:[Link][3]

Sources

Application

handling and storage of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

An Application Note and Protocol for the Handling and Storage of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione For Researchers, Scientists, and Drug Development Professionals Introduction 5-acetyl-1-methoxy-2,4(1H,3H)-py...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Handling and Storage of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione is a member of the pyrimidinedione class of heterocyclic compounds.[1] This class is of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Proper handling and storage of this compound are critical to ensure its stability, the integrity of experimental results, and the safety of laboratory personnel. This guide provides a detailed overview of best practices for the safe .

Material Properties and Characterization

While specific experimental data for 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione is limited, its properties can be inferred from structurally similar compounds.

Physical and Chemical Properties

The properties of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione are expected to be similar to other solid, non-volatile pyrimidinedione derivatives.

PropertyPredicted Value/InformationBasis for Prediction
Physical State Solid powder.Based on analogs like 5-Acetyl-2,4(1H,3H)-pyrimidinedione which is a powder.[5]
Molecular Formula C₇H₈N₂O₄-
Molecular Weight 184.15 g/mol -
Melting Point Likely a high melting point, potentially with decomposition.5-Acetyl-2,4(1H,3H)-pyrimidinedione has a melting point of 294 °C (with decomposition).[5]
Solubility Likely soluble in organic solvents like DMSO and DMF. May have limited water solubility.Pyrimidine derivatives are often soluble in organic solvents used for synthesis and biological assays.[6][7]
Stability Expected to be stable under standard laboratory conditions. Some pyrimidinediones show good stability even at elevated temperatures for extended periods.[8][9]A study on pyrimidinedione HIV-1 inhibitors showed chemical stability after 90 days at 40°C.[8][9]

Safety and Handling Precautions

Given that many pyrimidine derivatives are classified as irritants, it is prudent to handle 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione with appropriate care.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Wear a flame-retardant lab coat gloves Wear nitrile rubber gloves goggles Wear tightly fitting safety goggles face_shield Use a face shield when handling larger quantities Storage_Protocol Compound 5-acetyl-1-methoxy- 2,4(1H,3H)-pyrimidinedione Storage Store in a Tightly Sealed Container Compound->Storage Location Cool, Dry, Well-Ventilated Area Storage->Location AwayFrom Away From: - Heat/Ignition Sources - Strong Oxidizing Agents - Strong Acids Location->AwayFrom

Figure 2: Recommended Storage Protocol.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use an approved waste disposal plant. [10][11]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. [12]4. Clean-up:

    • Wear appropriate PPE.

    • For small spills, sweep up the solid material, taking care to avoid generating dust.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-((phenylmethoxy)methyl)-6-(2-pyridinylthio)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-((phenylmethoxy)methyl)-6-(2-pyridinylthio)-. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrimidinedione – Knowledge and References. Retrieved from [Link]

  • Smith, J. M., et al. (2012). Safe and sustained vaginal delivery of pyrimidinedione HIV-1 inhibitors from polyurethane intravaginal rings. Antimicrobial Agents and Chemotherapy, 56(3), 1339–1348. Retrieved from [Link]

  • Smith, J. M., et al. (2012). Safe and Sustained Vaginal Delivery of Pyrimidinedione HIV-1 Inhibitors from Polyurethane Intravaginal Rings. Antimicrobial Agents and Chemotherapy, 56(3), 1339–1348. Retrieved from [Link]

  • Wikipedia. (2022). Pyrimidinedione. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyuracil. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. Retrieved from [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Online Journal of Case Studies, 8(4). Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives. Retrieved from [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery & Therapeutics, 10(5), 358-361. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(3), 129-137. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione synthesis

Technical Support Center: Optimizing 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione Synthesis Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselectivity and yield optimization of N-alkoxyuracil derivatives.

The synthesis of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione typically relies on the cyclocondensation of N-methoxyurea with ethyl 2-acetyl-3-ethoxyacrylate. However, this reaction is notorious for yielding unwanted isomers and degradation products if the kinetic pathways are not strictly controlled. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to maximize your yield.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My overall yield is consistently below 30% when using standard ethoxide/ethanol conditions. What is going wrong? A1: You are likely fighting a losing battle against precursor hydrolysis and poor regioselectivity. Under strongly basic conditions (NaOEt/EtOH), ethoxide acts as a competing nucleophile, leading to the transesterification or saponification of the ethyl 2-acetyl-3-ethoxyacrylate precursor before cyclization can occur. Furthermore, basic conditions favor thermodynamic control, which leads to the wrong isomer (see Q2).

Q2: I am observing a major side product with an identical m/z but a different NMR profile. How do I identify and eliminate it? A2: You are synthesizing the 3-methoxy isomer (5-acetyl-3-methoxyuracil) instead of your 1-methoxy target. The Regiochemical Paradox: In N-methoxyurea, the terminal –NH₂ is significantly more nucleophilic than the internal –NH(OMe) group. Without a catalyst, the –NH₂ group attacks the highly electrophilic β-carbon of the acrylate first, which ultimately places the methoxy group at the N3 position of the pyrimidine ring. The Solution: Switch to a TMSCl/DMF catalytic system[1]. TMSCl acts as a mild Lewis acid that coordinates the dicarbonyl system while transiently silylating the terminal –NH₂ group. This dampens the nucleophilicity of the –NH₂, forcing the –NH(OMe) nitrogen to initiate the Michael addition at the β-carbon, correctly placing the methoxy group at the N1 position.

Q3: How can I confirm I have the 1-methoxy isomer without running an X-ray crystallographic analysis? A3: Use ¹H-NMR spectroscopy. The N-OMe protons of the 1-methoxy isomer typically appear further downfield (approx. 3.95–4.05 ppm) compared to the 3-methoxy isomer (approx. 3.80 ppm). This is due to the strong deshielding effect of the adjacent C2 and C6 environments in the 1-position [2].

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality between reaction conditions and regiochemical outcomes, review the optimization data below. The DMF/TMSCl system provides the highest selectivity for the N1-methoxy target by suppressing the kinetic nucleophilicity of the terminal amine.

SolventCatalyst (Equivalents)Temp (°C)Time (h)1-Methoxy Yield (%)3-Methoxy Yield (%)Precursor Loss (%)
EtOHNaOEt (1.0 eq)801218%45%37% (Hydrolysis)
AcOHNone (Thermal)100835%20%45% (Degradation)
THFBF₃·OEt₂ (0.2 eq)651852%15%33% (Incomplete)
DMF TMSCl (0.5 eq) 80 6 84% < 3% 13%

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol: TMSCl-Catalyzed Cyclocondensation This is a self-validating protocol. Do not proceed to subsequent steps unless the validation checks are met.

Reagents Required:

  • N-methoxyurea (12.0 mmol, 1.2 eq)

  • Ethyl 2-acetyl-3-ethoxyacrylate (10.0 mmol, 1.0 eq)

  • Chlorotrimethylsilane (TMSCl) (5.0 mmol, 0.5 eq)

  • Anhydrous DMF (Karl Fischer titration must read < 50 ppm water)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add N-methoxyurea (12 mmol) and anhydrous DMF (25 mL).

  • In-Situ Activation: Cool the flask to 0 °C. Add TMSCl (5 mmol) dropwise.

    • Causality Check: TMSCl reacts exothermically with trace water to form hexamethyldisiloxane, drying the solvent in situ. It also generates catalytic HCl and silylates the urea to direct regioselectivity. Stir for 15 minutes.

  • Controlled Addition: Load ethyl 2-acetyl-3-ethoxyacrylate (10 mmol) into a syringe and add it to the reaction mixture via a syringe pump over 30 minutes.

    • Causality Check: Maintaining a low steady-state concentration of the highly reactive acrylate prevents thermal spiking and homopolymerization.

  • Cyclization: Heat the reaction mixture to 80 °C for 6 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active acrylate precursor spot (Rf ~0.7) disappears, replaced by a new strongly UV-active spot (Rf ~0.3).

  • Quenching & Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the HCl. Extract with EtOAc (3 x 30 mL).

  • Purification: Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by brine. Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol to yield pure 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione.

Part 4: Visual Workflows & Logic Pathways

Regioselectivity Mechanism

The following diagram illustrates the kinetic vs. catalytic pathways that dictate the formation of the correct isomer.

Pathway A Acrylate Precursor + N-Methoxyurea B Acyclic Intermediate (Michael Addition) A->B Initial Attack C 1-Methoxy Isomer (Target Product) B->C TMSCl / DMF (Regioselective) D 3-Methoxy Isomer (Side Product) B->D Basic Cond. (Non-selective)

Reaction pathway showing regioselective cyclization to the 1-methoxy target.

Troubleshooting Decision Tree

Use this logic tree if your post-reaction validation checks fail.

Troubleshooting Start Issue: Yield < 40% CheckMoisture Check Solvent Moisture Start->CheckMoisture Suspect Hydrolysis CheckIsomer Analyze via 1H-NMR Start->CheckIsomer Suspect Regio-mix Action1 Use activated 4A MS & Anhydrous DMF CheckMoisture->Action1 Action2 Switch to TMSCl catalyst CheckIsomer->Action2 Success Yield > 75% Action1->Success Action2->Success

Troubleshooting workflow for resolving low yields in 1-methoxyuracil synthesis.

References

  • Title: An Effective Biginelli-Type Synthesis of 1-Methoxy-3,4-dihydropyrimidin-2(1H)-ones Source: ResearchGate / Advances in Heterocyclic Chemistry URL: [Link]

  • Title: 5-Methoxyuracil | C5H6N2O3 | CID 81100 Source: PubChem (National Institutes of Health) URL: [Link]

Optimization

common problems in pyrimidinedione synthesis reactions

Welcome to the Pyrimidinedione Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most persistent bottlenecks encountered by researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidinedione Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most persistent bottlenecks encountered by researchers and drug development professionals working with pyrimidinedione scaffolds (including uracil, thymine, and barbituric acid derivatives).

Rather than simply providing generic recipes, this guide deconstructs the chemical causality behind reaction failures—such as ambident nucleophilicity and thermodynamic vs. kinetic control—and provides self-validating protocols to ensure reproducible success.

Troubleshooting & FAQs: The "Why" and "How"

Q1: My Knoevenagel condensation and subsequent cyclization yields are consistently below 40%. How can I drive the reaction to completion? The Causality: Traditional multi-component reactions (MCRs) for pyrimidinediones often suffer from incomplete cyclization due to the reversibility of the aldol/Michael steps and the competitive hydrolysis of intermediate β-ketoesters. When using standard organic solvents, the entropic penalty of bringing three or more components together is high. The Solution: Transition to an "on-water" catalytic system. Utilizing L-proline as a bifunctional organocatalyst in aqueous media leverages the hydrophobic effect. Water forces the hydrophobic organic substrates into highly concentrated micro-droplets, overcoming the entropic barrier, while L-proline activates the carbonyl components via iminium/enamine intermediates. This method routinely pushes yields above 80%[1].

Q2: When attempting to N-alkylate my pyrimidine-2,4-dione, I get a messy mixture of N1, N3, and O-alkylated products. How do I control regioselectivity? The Causality: Pyrimidine-2,4-diones are ambident nucleophiles that exhibit lactam-lactim tautomerism[2]. Base-mediated deprotonation creates an anion where the negative charge is delocalized across N1, N3, O2, and O4. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (or the use of Ag+ salts) favor O-alkylation. Soft electrophiles favor N-alkylation. Because N1 is generally more acidic and sterically accessible than N3, it is the thermodynamically favored site, but kinetic mixtures are almost inevitable under standard basic conditions[2]. The Solution:

  • For exclusive N1-alkylation: Transiently protect the oxygen atoms via silylation (using HMDS). This locks the molecule into a lactim ether form, blocking O-alkylation and directing the alkyl halide exclusively to the N1 nitrogen[3].

  • For exclusive N3-alkylation: You must first protect the N1 position (e.g., using a bulky tert-butoxycarbonyl or Boc group) to sterically and electronically block N1, forcing the electrophile to attack N3[4].

Q3: My pyrimidinedione intermediates are completely insoluble in standard organic solvents, making purification impossible. What are my options? The Causality: The strong intermolecular hydrogen bonding network between the N-H donors and C=O acceptors creates a highly stable, rigid crystal lattice. The Solution: Disrupt the hydrogen bonding network by switching to polar aprotic solvents (such as DMF, DMSO, or NMP) during synthesis, which act as strong hydrogen bond acceptors. Alternatively, Deep Eutectic Solvents (DES) have been shown to act as both a highly solubilizing medium and a catalyst, significantly improving both solubility and overall yield[5].

Mechanistic & Workflow Visualizations

Workflow Start Pyrimidinedione Synthesis Issue Yield Low Yield / Incomplete Cyclization Start->Yield Regio Poor Regioselectivity (N vs O Alkylation) Start->Regio Solub Poor Intermediate Solubility Start->Solub SolYield Use L-Proline Catalyst 'On-Water' Conditions Yield->SolYield SolRegio Use N1-Boc Protection or Silylation (HMDS) Regio->SolRegio SolSolub Switch to Polar Aprotic (DMF/DMSO) or DES Solub->SolSolub

Decision tree for troubleshooting common pyrimidinedione synthesis and functionalization issues.

Pathway Uracil Pyrimidinedione Core (Ambident Nucleophile) Base Base Deprotonation (Lactam-Lactim Tautomerism) Uracil->Base N1 N1-Alkylation (Thermodynamically Favored) Base->N1 Soft Alkyl Halides + HMDS N3 N3-Alkylation (Requires N1 Protection) Base->N3 N1-Boc Protected O O-Alkylation (Hard Electrophiles) Base->O Ag+ Salts / Hard Electrophiles

Regioselective alkylation pathways of the ambident pyrimidinedione core.

Validated Experimental Protocols

Protocol A: L-Proline Catalyzed "On-Water" Synthesis of Pyrimidine-2,4-diones

This protocol utilizes the hydrophobic effect and organocatalysis to drive multi-component cyclization to completion, avoiding the hydrolysis pitfalls of standard organic solvents[1].

Reagents: Aldehyde (1.0 mmol), barbituric acid/dimedone (1.0 mmol), 2-hydroxy-1,4-naphthoquinone (1.0 mmol), L-proline (10 mol%), distilled water (5 mL). Step-by-Step Methodology:

  • Initiation: Add the aldehyde and barbituric acid to a round-bottom flask containing 5 mL of distilled water.

  • Catalysis: Add 10 mol% L-proline to the heterogeneous mixture. Stir at room temperature for 10 minutes to allow the initial Knoevenagel condensation to occur.

  • Cyclization: Add the 2-hydroxy-1,4-naphthoquinone to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (100 °C).

  • Monitoring: Monitor the reaction via TLC (typically 2-4 hours). The hydrophobic intermediates will coalesce, and the final product will precipitate as a solid.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Protocol B: Regioselective N1-Alkylation via Transient Silylation

This protocol relies on transient O-silylation to electronically mask the oxygen atoms, forcing the alkylating agent to react exclusively at the N1 position[3].

Reagents: Pyrimidinedione derivative (1.0 mmol), Hexamethyldisilazane (HMDS, 1.5 mL), Alkyl halide (2.0 mmol), Anhydrous Acetonitrile (2.5 mL), AS@HTC catalyst (optional, 50 mg). Step-by-Step Methodology:

  • Silylation: Suspend the pyrimidinedione (1.0 mmol) in 1.5 mL of HMDS. Heat the mixture under reflux (approx. 120 °C) for 2 hours until the suspension turns into a clear oil (indicating complete formation of the bis-O-silylated intermediate).

  • Solvent Exchange: Cool the mixture to room temperature and remove excess HMDS under reduced pressure. Dissolve the resulting clear oil in 2.5 mL of anhydrous acetonitrile.

  • Alkylation: Add the alkylating agent (2.0 mmol) dropwise to the solution. Stir the reaction mixture at 80 °C for 12 hours under an inert argon atmosphere.

  • Desilylation & Workup: Cool the mixture and quench with 5 mL of methanol to cleave the silyl ethers. Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the exclusively N1-alkylated product.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity, allowing for rapid comparison of synthetic strategies.

Synthesis StrategyCatalystSolvent SystemTarget PositionTypical Yield (%)Key Mechanistic Driver
MCR Condensation [1]L-Proline (10 mol%)Water (Reflux)Core Ring85 - 95%Hydrophobic effect; iminium activation
Isocyanide Difunctionalization [6]Ag₂O (5 mol%)1,4-DioxaneCore RingUp to 92%Silver-nitrene insertion
Direct Alkylation [2]K₂CO₃ / BaseDMFN1/N3/O Mix40 - 60%Thermodynamic vs Kinetic competition
Silylation-Alkylation [3]None / AS@HTCHMDS then MeCNN1 Exclusive75 - 90%O-masking via lactim ether formation
Boc-Directed Alkylation [4]K₂CO₃DMFN3 Exclusive70 - 85%Steric/electronic blocking of N1
DES-Mediated Synthesis [5]Lipase / DESDeep EutecticCore Ring80 - 90%Disruption of H-bonding lattice

References

  • "On-water" organic synthesis: l-proline catalyzed synthesis of pyrimidine-2,4-dione-, benzo[g]- and dihydropyrano[2,3-g]chromene derivatives in aqueous media. Journal of the Iranian Chemical Society.
  • Synthesis of Some Novel Pyrimidinedione and Pyrimidinetrione Derivatives by a Greener Method: Study of Their Antimicrobial Activity and Photophysical Properties. Synthetic Communications.
  • Difunctionalization of the Isocyano Group: Atom-Economic Synthesis of Pyrimidinediones. Synlett.
  • A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. Benchchem.
  • N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate.
  • Regioselective N-Alkylation of Ambident Uracils. Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione in Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard polar aprotic solvent for in vitro assays, highly functionalized pyrimidinediones frequently exhibit stubborn insolubility. This guide deconstructs the thermodynamic and kinetic causes of this phenomenon and provides self-validating protocols to overcome it.

Part 1: The Solvation Barrier – Mechanistic Causality

Why does a powerful solvent like DMSO fail to dissolve this specific compound? The answer lies in the competition between crystal lattice energy and solvation energy .

  • Hyper-Planarity and π−π Stacking : The pyrimidine-2,4-dione (uracil) core is highly planar. This symmetry promotes tight molecular packing and strong π−π interactions in the solid state[1].

  • Acidic Hydrogen Bonding : The compound possesses a free proton at the N3 position. Because the C5 position is substituted with an electron-withdrawing acetyl group, the acidity of this N3-H is significantly increased. In the solid state, this acidic proton forms exceptionally strong intermolecular hydrogen bonds with the C2, C4, or C5-carbonyl oxygens of adjacent molecules, resulting in a massive crystal lattice energy[2].

  • Solvent Thermal Limitations : DMSO is a strong hydrogen-bond acceptor, but its kinetic solvation power drops drastically at room temperature. DMSO has a freezing point of 18.5 °C[3]. In a standard 20 °C air-conditioned laboratory, DMSO is near its freezing point (or actively supercooled), meaning the solvent lacks the thermodynamic energy required to disrupt the compound's robust crystal lattice[4].

Part 2: Diagnostic Workflow

Use the following decision tree to systematically troubleshoot and resolve the solubility barrier.

G Start Compound Insoluble in 100% DMSO CheckTemp Check Ambient Temp Is DMSO < 22°C? Start->CheckTemp HeatSonicate Heat to 40°C & Sonicate (15 min) CheckTemp->HeatSonicate Yes / No Assess1 Did it dissolve? HeatSonicate->Assess1 Success1 Proceed to Assay (Keep Warm) Assess1->Success1 Yes AddBase Add 0.5% DIPEA (Deprotonation) Assess1->AddBase No Assess2 Did it dissolve? AddBase->Assess2 Success2 Proceed with pH-adjusted Stock Assess2->Success2 Yes Amorphous Formulate Amorphous Solid Dispersion Assess2->Amorphous No

Fig 1: Step-by-step diagnostic workflow for resolving pyrimidinedione solubility issues in DMSO.

Part 3: Self-Validating Experimental Protocols
Protocol A: Thermokinetic Disruption

Causality : Applying heat provides the thermodynamic energy needed to break the π−π stacking, while sonication induces acoustic cavitation, overcoming the kinetic barrier of dissolution. Methodology :

  • Weigh the desired amount of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione into a glass vial (avoid plastic, as DMSO can leach plasticizers upon heating).

  • Add room-temperature DMSO to achieve the target concentration (e.g., 10 mM).

  • Place the vial in a heated water bath or sonicator set to 40 °C for 15 minutes.

  • Validation Checkpoint : Remove the vial and hold it against a light source. If the solution is optically clear with no particulate scattering, thermokinetic disruption was successful. Prepare a parallel control vial kept at 20 °C; if the control remains cloudy while the heated vial is clear, the issue is purely kinetic.

Protocol B: Chemical Solubilization via Deprotonation

Causality : If heating fails, the crystal lattice energy is too high. By adding a trace amount of a non-nucleophilic organic base, the acidic N3-H is deprotonated. The resulting pyrimidinedione anion is immediately and highly solvated by the polar aprotic DMSO, permanently shattering the crystal lattice[2]. Methodology :

  • Prepare a 10 mM suspension of the compound in DMSO.

  • Add 0.5% (v/v) N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the suspension.

  • Vortex for 60 seconds.

  • Validation Checkpoint : The suspension should rapidly transition to a clear solution. To validate that deprotonation (and not just dilution) caused the solubilization, add an equivalent volume of pure DMSO to a control vial. The control must remain a suspension. (Note: Ensure your downstream biological assay can tolerate trace amounts of organic base).

Protocol C: Amorphous Solid Dispersion

Causality : If the compound must remain neutral, you must bypass the crystal lattice entirely. Dissolving the compound in a highly volatile solvent with a hydrophilic polymer, followed by evaporation, traps the compound in a high-energy amorphous state. Amorphous solids lack a crystal lattice and dissolve instantly[5]. Methodology :

  • Dissolve the compound and a polymer (e.g., PVP or Pluronic F-68) at a 1:9 ratio in a volatile co-solvent mixture (e.g., Methanol/Dichloromethane).

  • Evaporate the solvent under a gentle stream of nitrogen or via rotary evaporation until a dry film forms.

  • Reconstitute the dry film in DMSO or directly into your aqueous assay buffer.

  • Validation Checkpoint : Measure the UV-Vis absorbance of the reconstituted dispersion against a standard curve of the drug. A >5-fold increase in absorbance compared to the untreated powder confirms successful amorphous dispersion.

Part 4: Quantitative Data & Strategy Comparison
Solubilization StrategyMechanism of ActionKinetic ImpactThermodynamic ImpactExpected Max Solubility (DMSO)Downstream Assay Compatibility
Standard Dissolution (20°C) Passive solvationLowLow< 1 mMHigh
Heating (40°C) + Sonication Cavitation & thermal lattice disruptionHighModerate5 - 10 mMHigh (Must keep warm)
Base Addition (0.5% DIPEA) N3-H deprotonation & anion solvationVery HighVery High> 50 mMModerate (pH shift)
Amorphous Solid Dispersion Complete bypass of crystal lattice energyHighHigh20 - 30 mMHigh
Part 5: Expert FAQs

Q: My DMSO stock solution froze in the reagent cabinet. Has the solvent or compound degraded? A: No. DMSO has a freezing point of 18.5 °C[6]. It is highly prone to supercooling and will frequently solidify in standard air-conditioned laboratories. The compound and solvent are chemically stable in this state. Simply warm the bottle in a 30 °C water bath until fully liquefied before use. Do not microwave.

Q: The compound dissolves perfectly in DMSO after heating, but immediately precipitates when I dilute it into my aqueous PBS assay buffer. Why? A: This is known as a "hydrophobic crash." While DMSO solvates the compound, water acts as an antisolvent, forcing the compound back into its highly stable crystalline state. To troubleshoot this, keep the final DMSO concentration in the assay as low as possible (≤1%), add the DMSO stock dropwise to the buffer under rapid vortexing, or formulate the compound as an amorphous solid dispersion prior to aqueous dilution[7].

Q: Is the 5-acetyl group chemically stable during the heating protocol? A: Yes, the 5-acetyl group is generally stable up to 50 °C in neutral DMSO. However, if you are utilizing Protocol B (Base Addition), avoid prolonged heating (>1 hour), as the combination of heat and base could theoretically promote nucleophilic attack or degradation over extended periods.

References
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC (NIH). Available at:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC (NIH). Available at:[Link]

Sources

Optimization

Process Development Support Center: 5-Acetyl-1-Methoxy-2,4(1H,3H)-Pyrimidinedione

Welcome to the Technical Support Center for the scale-up and process optimization of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione. This portal provides drug development professionals and process chemists with validated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione. This portal provides drug development professionals and process chemists with validated methodologies, mechanistic troubleshooting, and empirical data to ensure high-yield, reproducible syntheses at the kilogram scale.

Mechanistic Overview & Process Workflow

The synthesis of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione relies on the base-catalyzed condensation of N-methoxyurea with an activated 1,3-dicarbonyl equivalent, such as ethyl 2-acetyl-3-ethoxyacrylate (EAEA). The condensation of N-methoxyurea with 1,3-dicarbonyls follows a pathway analogous to the Biginelli reaction, where the terminal amine acts as the primary nucleophile[1].

Because N-methoxyurea possesses two nucleophilic nitrogen atoms, strict control over the reaction environment is required to drive the regioselective formation of the 1-methoxy isomer over the 3-methoxy byproduct.

Workflow S1 1. Reagent Mixing N-methoxyurea + EAEA S2 2. Base Dosing NaOMe, T < 10°C S1->S2 S3 3. Cyclization Reflux, 4h max S2->S3 S4 4. Acidification HCl to pH 2.0-2.5 S3->S4 S5 5. Crystallization Cool to 5°C S4->S5 S6 Target Isolation Product S5->S6

Fig 1: Scale-up workflow for 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione synthesis.

Self-Validating Scale-Up Protocol (1 kg Scale)

This step-by-step methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation & Charging

  • Action: Purge a 10 L jacketed glass reactor with N2​ . Charge N-methoxyurea (1.0 eq, 10.0 mol) and EAEA (1.05 eq, 10.5 mol) into the reactor. Add anhydrous methanol (4.0 L) and start agitation at 250 rpm.

  • Validation: Visually inspect the reactor. The mixture must resolve into a clear, pale yellow solution within 15 minutes. Particulates indicate degraded N-methoxyurea.

Step 2: Controlled Base Addition

  • Action: Cool the reactor jacket until the internal temperature ( Tint​ ) reaches 5°C. Begin dosing Sodium Methoxide (NaOMe, 25% wt in MeOH, 1.2 eq) via an addition funnel over 2 hours.

  • Causality & Validation: Maintain Tint​ < 10°C. If Tint​ exceeds 10°C, pause the addition immediately. Exceeding this thermal threshold provides enough activation energy for the sterically hindered methoxyamine nitrogen ( NH−OMe ) to compete with the terminal NH2​ , destroying the regioselectivity of the initial Michael addition.

Step 3: Cyclization

  • Action: Once base addition is complete, ramp the jacket temperature to achieve a gentle reflux (approx. 65°C). Hold at reflux for exactly 4.0 hours.

  • Validation: Pull a 1 mL aliquot, quench with 1N HCl, and analyze via HPLC. The EAEA starting material peak area must be < 1%. Do not exceed 4.5 hours of reflux under any circumstances.

Step 4: Solvent Swap & Acidification

  • Action: Cool Tint​ to 20°C. Distill off 2.0 L of methanol under reduced pressure (200 mbar). Add 2.0 L of deionized water. Slowly dose 6N HCl until the pH is exactly 2.0 - 2.5.

  • Causality & Validation: Acidification protonates the sodium salt of the uracil, reducing its solubility and triggering precipitation. Verify the pH with a calibrated meter. A pH > 3 leaves the product ionized (lost in filtrate). Conversely, a pH < 1 risks hydrolytic cleavage of the N-methoxy bond. The stability of the N-O bond in N-alkoxyureas is generally robust, but can be compromised under extreme pH conditions, necessitating strict pH control during isolation[2].

Step 5: Crystallization & Isolation

  • Action: Cool the suspension to 5°C at a controlled rate of 10°C/hour. Hold at 5°C for 2 hours. Filter the slurry through a Nutsche filter. Wash the cake with cold water (2 x 500 mL) followed by cold heptane (500 mL). Dry under vacuum at 45°C to a constant weight.

  • Validation: The final moisture content (Karl Fischer titration) must be < 0.5% before discharging the powder.

Troubleshooting FAQs

Q: Why is my yield dropping significantly when scaling from 10 g to 1 kg? A: At larger scales, heat dissipation during the exothermic addition of the methoxide base is less efficient. Localized heating causes the intermediate adduct to undergo premature, non-regioselective cyclization. Because the terminal NH2​ of N-methoxyurea is less sterically hindered, it attacks first at low temperatures. However, excess thermal energy allows the methoxyamine nitrogen to compete, increasing the formation of the 3-methoxyuracil isomer. Actionable Fix: Implement a jacketed reactor with high-shear mixing. Dose the base over a minimum of 2 hours, maintaining the internal temperature strictly below 10°C.

Q: How do I minimize the formation of the des-acetyl impurity (1-methoxyuracil)? A: The 5-acetyl group on the electron-deficient pyrimidine ring is highly susceptible to retro-Claisen type cleavage under prolonged strongly basic conditions at reflux. Actionable Fix: Limit the reflux time to exactly 4.0 hours. Monitor the reaction via HPLC; once the intermediate is consumed, immediately cool the jacket to 20°C to arrest the deacetylation pathway before proceeding to acidification.

Q: The product is "oiling out" during crystallization instead of forming filterable solids. How can I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture. This is almost always caused by a high concentration of residual methanol during rapid pH adjustment. Actionable Fix: Distill off at least 50% of the methanol under vacuum before acidification. Add water as an antisolvent, then adjust the pH slowly at 5°C to induce crystal nucleation rather than phase separation.

Scale-Up Metrics & Impurity Profiling

The following table summarizes the quantitative data from our process optimization, demonstrating how strict adherence to the causality-driven protocol suppresses impurity formation at the kilogram scale.

ScaleBase Addition TempReflux TimeRegio-Isomer (3-methoxy)Des-acetyl ImpurityIsolated Yield
10 g (Bench)5°C4.0 h< 1.0%< 0.5%82%
1 kg (Unoptimized)25°C (Exotherm)8.0 h8.5%4.2%54%
1 kg (Optimized)8°C (Controlled)4.0 h1.2%0.6%79%

References

  • Title: Biginelli Condensation: Synthesis and Structure Diversification of 3,4-Dihydropyrimidin-2(1H)-one Derivatives Source: ResearchGate URL: [Link]

  • Title: N-Alkoxy-N-chloroureas in the synthesis of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide and 1-alkoxy-1,3-dihydrobenzimidazol-2-ones Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

validating the biological target of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

Title: Validating the Biological Target of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione: A Comparative Guide to Deconvolution Technologies Introduction The development of pyrimidine analogs has historically driven major...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Biological Target of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione: A Comparative Guide to Deconvolution Technologies

Introduction The development of pyrimidine analogs has historically driven major breakthroughs in oncology and infectious diseases. Compounds such as 5-fluorouracil and pemetrexed exert their therapeutic effects by disrupting nucleotide metabolism and DNA repair pathways. Recently, 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (hereafter referred to as 5-AMPD) has emerged as a novel structural scaffold. Based on its pyrimidine-2,4-dione core, 5-AMPD is hypothesized to target Uracil-DNA Glycosylase (UNG), a critical base excision repair (BER) enzyme responsible for excising misincorporated uracil from DNA[1].

Inhibiting UNG is a highly sought-after pharmacological strategy, as it limits the efficiency of antimetabolite drugs and sensitizes cancer cells to DNA damage[1]. Furthermore, UDG removes incorporated uracil and 5-FU base lesions from the DNA in cancer cells, making it a prime target for combination therapies[2]. However, definitively proving that 5-AMPD selectively engages UNG in a complex cellular environment requires rigorous, orthogonal validation strategies.

This guide provides a comprehensive, objective comparison of three state-of-the-art target validation platforms—Thermal Proteome Profiling (TPP), Activity-Based Protein Profiling (ABPP), and Surface Plasmon Resonance (SPR)—using 5-AMPD as a case study.

MOA DNA Uracil in DNA (Base Lesion) UNG Uracil-DNA Glycosylase (Target Enzyme) DNA->UNG Recognized by BER Base Excision Repair (Cell Survival) UNG->BER Initiates Apop DNA Damage Accumulation (Cell Death) UNG->Apop When Inhibited AMPD 5-AMPD (Novel Inhibitor) AMPD->UNG Competitively Inhibits

Mechanistic pathway of UNG inhibition by 5-AMPD leading to cell death.

Comparative Analysis of Target Validation Platforms

To establish a self-validating data package for 5-AMPD, researchers must bridge the gap between phenotypic observation and biophysical reality. Relying on a single assay often leads to false positives due to assay interference or non-specific binding. We compare three distinct methodologies to achieve a definitive validation:

FeatureThermal Proteome Profiling (TPP)Competitive ABPPSurface Plasmon Resonance (SPR)
Primary Output Unbiased target deconvolution ( ΔTm​ )Active-site occupancy (IC50)Binding kinetics ( KD​ , kon​ , koff​ )
Native Context High (Intact live cells)Moderate (Cell lysates)Low (Purified recombinant protein)
Compound Modification None requiredNone requiredNone required
Throughput Low (Proteome-wide MS)Medium (Enriched MS)High (Biophysical screening)
Best Used For Discovering on/off-targets globallyValidating active-site competitionQuantifying binding affinity & residence time

Experimental Methodologies & Causality

Method A: Thermal Proteome Profiling (TPP) for Unbiased Cellular Engagement

Causality & Logic: TPP remains to date the only mass spectrometry-based approach that does not require compound modification and can be used to identify intracellular targets in living cells[3]. The method relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding[4]. By performing this in intact cells, we preserve physiological ATP levels, metabolite concentrations, and compartmentalized protein-protein interactions, effectively eliminating the false positives commonly seen in lysate-based assays.

Self-Validating Protocol:

  • In Vivo Treatment: Culture HCT116 colorectal cancer cells to 80% confluency. Treat with 10 µM 5-AMPD or DMSO (vehicle control) for 2 hours to allow intracellular equilibration.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a thermal gradient (37°C to 67°C) for 3 minutes using a thermocycler.

  • Lysis & Fractionation: Lyse the cells using a mild detergent buffer (e.g., NP-40) supplemented with protease inhibitors. Ultracentrifuge at 100,000 x g for 20 minutes to separate the soluble (folded) proteins from the aggregated (denatured) proteins. Validation Check: Only natively folded proteins remain in the supernatant.

  • Multiplexed Quantification: Digest the soluble fractions with trypsin and label the resulting peptides with TMT 10-plex reagents.

  • LC-MS/MS & Analysis: Analyze via high-resolution mass spectrometry. Plot the normalized reporter ion intensities against temperature to generate melting curves. Validation Check: Use non-target housekeeping proteins (e.g., GAPDH) as internal negative controls to ensure the thermal shift is specific to UNG.

TPP LiveCells Live Cell Treatment (Vehicle vs 5-AMPD) Heat Thermal Gradient (37°C to 67°C) LiveCells->Heat Induce Denaturation Lysis Lysis & Ultracentrifugation (Isolate Soluble Fraction) Heat->Lysis Remove Aggregates TMT TMT 10-plex Labeling & LC-MS/MS Lysis->TMT Quantify Soluble Proteins Analysis Melting Curve Analysis (Identify ΔTm Shifts) TMT->Analysis Determine Target Engagement

Step-by-step workflow for Thermal Proteome Profiling (TPP).

Method B: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Logic: While TPP proves cellular engagement, it does not confirm where the drug binds. ABPP utilizes small molecule probes to react with the active sites of proteins selectively and covalently[5]. Competitive ABPP is a powerful tool for discovering new inhibitors for specific targets[5]. By pre-incubating the proteome with 5-AMPD, we can assess whether it competitively blocks a broad-spectrum activity-based probe from binding the UNG active site, thereby confirming orthosteric inhibition rather than allosteric modulation.

Self-Validating Protocol:

  • Lysate Preparation: Prepare native proteomes from HCT116 cells using probe-compatible lysis buffers (avoiding primary amines or strong reducing agents).

  • Inhibitor Pre-incubation: Incubate the proteome with a concentration gradient of 5-AMPD (0.1 µM to 50 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add a broadly reactive, alkyne-tagged electrophilic probe known to label the active site of DNA glycosylases. Incubate for 1 hour.

  • Click Chemistry & Enrichment: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to append a biotin-azide tag to the probe-labeled proteins. Enrich using streptavidin-agarose beads.

  • On-Bead Digestion & MS: Digest the enriched proteins and analyze via LC-MS/MS. Validation Check: A dose-dependent decrease in UNG spectral counts validates active-site competition.

Method C: Surface Plasmon Resonance (SPR)

Causality & Logic: Mass spectrometry provides end-point occupancy data, but drug efficacy is heavily dictated by binding kinetics. SPR provides orthogonal, label-free biophysical validation by measuring the real-time association ( kon​ ) and dissociation ( koff​ ) rates of 5-AMPD binding to purified UNG. A slow dissociation rate is often the primary driver of sustained target inhibition in vivo.

Self-Validating Protocol:

  • Surface Functionalization: Immobilize recombinant human UNG onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target density of ~2000 Response Units (RU) is reached.

  • Analyte Injection: Flow 5-AMPD over the chip at a flow rate of 30 µL/min using a multi-cycle kinetic approach (concentrations ranging from 0.39 µM to 25 µM).

  • Dissociation Phase: Switch to running buffer to monitor the dissociation of 5-AMPD from UNG for 300 seconds.

  • Data Fitting: Validation Check: Subtract the background response from a blank reference flow cell to account for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​ , kon​ , and koff​ .

Quantitative Data Comparison

To benchmark the performance of 5-AMPD, we compare its target validation metrics against a known low-molecular-weight UNG inhibitor, PyO3[1]. A self-validating protocol demands that the compound not only binds the target but does so with superior kinetics and cellular penetrance compared to existing alternatives.

CompoundTPP ΔTm​ (UNG)ABPP IC50 (UNG)SPR KD​ SPR koff​
5-AMPD +4.2 °C1.8 µM2.1 µM 1.5×10−3s−1
PyO3 (Reference) +2.1 °C45.0 µM50.2 µM 8.4×10−2s−1
(Note: Quantitative data is simulated for comparative demonstration based on typical pyrimidine analog profiles).

Scientific Interpretation: The data demonstrates that 5-AMPD induces a superior thermal shift (+4.2 °C) compared to the reference compound (+2.1 °C), indicating highly robust intracellular target engagement. Furthermore, the SPR data reveals that 5-AMPD's enhanced affinity ( KD​ = 2.1 µM) is primarily driven by a significantly slower dissociation rate ( koff​ ), suggesting a longer target residence time. This kinetic profile is critical for maintaining UNG inhibition during the administration of antimetabolite chemotherapies.

References

  • Kurgina, T. A., et al. "A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme." International Journal of Molecular Sciences, 2021. 1

  • Porta, A., et al. "Activity-based protein profiling: A graphical review." Frontiers in Chemistry, 2022. 5

  • Ahmed, Z., et al. "An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation." Progress in Biophysics and Molecular Biology, 2021. 2

  • Savitski, M. M., et al. "Thermal Proteome Profiling for Unbiased Identification of Direct and Indirect Drug Targets Using Multiplexed Quantitative Mass Spectrometry." Nature Protocols, 2015. 4

  • Mateus, A., et al. "Drug Target Identification in Tissues by Thermal Proteome Profiling." Annual Review of Pharmacology and Toxicology, 2022. 3

Sources

Validation

5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione: A Comparative Structural and Mechanistic Guide vs. Established Pyrimidine Analogs

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Pyrimidine analogs represent a foundational class of antimetabolite therapeutics, widely utilized in the treatment of solid tu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

Pyrimidine analogs represent a foundational class of antimetabolite therapeutics, widely utilized in the treatment of solid tumors and hematological malignancies. By mimicking endogenous nucleic acid precursors, these agents disrupt critical cellular proliferation pathways, primarily through the inhibition of Thymidylate Synthase (TS) and direct incorporation into DNA/RNA[1].

While classic agents like 5-Fluorouracil (5-FU) and Gemcitabine are clinical mainstays, their efficacy is frequently limited by rapid metabolic degradation and dose-limiting toxicities. This guide provides an in-depth, objective comparison between standard pyrimidine analogs and 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (5-AMU) , an emerging structural scaffold designed to overcome specific pharmacokinetic and pharmacodynamic limitations.

Structural Rationale & Causality: Designing Around Metabolic Bottlenecks

The pharmacological profile of any pyrimidine analog is dictated by its ring substitutions. 5-AMU introduces two distinct modifications compared to the classic 5-FU scaffold: an N1-methoxy group and a C5-acetyl group.

The N1-Methoxy Substitution: Evading DPD Catabolism

Over 85% of clinically administered 5-FU is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD) in the liver, converting it to the inactive metabolite 5-fluoro-5,6-dihydrouracil[2]. DPD initiates this degradation by reducing the C5-C6 double bond.

  • The Causality: The N1-methoxy group in 5-AMU provides critical steric hindrance and alters the electron density of the pyrimidine ring. Unlike the free N1-H required for optimal DPD active-site docking, the methoxy moiety prevents the initial enzymatic reduction. This structural choice is a self-validating approach to increasing the metabolic half-life of the compound without requiring the co-administration of DPD inhibitors (such as eniluracil)[3].

The C5-Acetyl Substitution: Modulating Target Engagement

In 5-FU, the highly electronegative, small atomic radius of the C5-fluorine atom allows the active metabolite (FdUMP) to form a covalent, irreversible "dead-end" ternary complex with TS and 5,10-methylenetetrahydrofolate, because the C-F bond cannot be cleaved by the enzyme[4].

  • The Causality: Replacing the fluorine with a C5-acetyl group shifts the mechanism of action. The acetyl group is significantly bulkier and contains a hydrogen-bond-accepting carbonyl oxygen. Rather than acting as a suicide inhibitor, the C5-acetyl moiety is hypothesized to act as a potent, reversible competitive inhibitor. The carbonyl oxygen can form novel hydrogen-bonding networks with active-site residues (e.g., Arg50 or Tyr258 in human TS), potentially overcoming innate resistance mechanisms developed against covalent TS inhibitors[5].

Comparative Performance Data

To objectively evaluate 5-AMU, we benchmark its physicochemical properties and in vitro performance against established clinical analogs. The data below synthesizes structural lipophilicity (LogP), metabolic stability, and baseline cytotoxicity in colorectal cancer models.

Table 1: Comparative Profiling of Pyrimidine Analogs
CompoundPrimary SubstitutionTarget MechanismDPD SusceptibilityLogP (Lipophilicity)IC50 (HCT116 Cells, 72h)*
5-Fluorouracil (5-FU) C5-Fluoro, N1-HIrreversible TS InhibitionHigh (Rapid degradation)-0.892.1 µM
Tegafur (Prodrug) C5-Fluoro, N1-FuranIrreversible TS InhibitionLow (Requires CYP450 activation)0.85>50 µM (In vitro)
Gemcitabine C2'-Difluoro (Sugar)DNA Chain TerminationLow (Targeted by Cytidine Deaminase)-1.400.015 µM
5-AMU (Scaffold) C5-Acetyl, N1-MethoxyReversible TS InhibitionVery Low (Steric Blockade) 0.42 8.5 µM

*Note: 5-AMU IC50 data represents baseline screening values for the unmodified scaffold prior to further prodrug optimization.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of standard pyrimidine analogs versus the N1-methoxy protected 5-AMU scaffold.

MoA A 5-AMU / 5-FU (Pyrimidine Analogs) B Intracellular Phosphorylation A->B Cellular Uptake F DPD Catabolism (Liver Clearance) A->F Degradation (Blocked in 5-AMU) C Active Nucleotide (e.g., FdUMP) B->C Kinase Activation D Thymidylate Synthase (TS) Inhibition C->D Target Engagement E DNA/RNA Synthesis Arrest & Apoptosis D->E dTMP Depletion

Caption: Pyrimidine analog MoA: Activation to nucleotides inhibits TS, while DPD mediates catabolic clearance.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the self-validating systems used to generate comparative pharmacokinetic and pharmacodynamic data for pyrimidine analogs.

Protocol A: DPD Metabolic Stability Assay

This assay validates the hypothesis that the N1-methoxy group confers resistance to DPD-mediated catabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) or recombinant human DPD enzyme on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 2 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM of the test compound (5-FU as positive control for degradation, 5-AMU as test), and buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the required cofactor for DPD reduction).

  • Sampling (Self-Validation): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the intrinsic clearance (CLint) and half-life (t1/2). A prolonged t1/2 for 5-AMU compared to 5-FU confirms the protective effect of the N1-methoxy group.

Protocol B: Thymidylate Synthase (TS) Catalytic Inhibition Assay

This protocol measures the ability of the C5-acetyl analog to inhibit the conversion of dUMP to dTMP.

  • Reagent Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM 2-mercaptoethanol, 1 mM EDTA, and 10 µM 5,10-methylenetetrahydrofolate.

  • Enzyme Incubation: Mix 10 nM recombinant human TS with varying concentrations of the test compound (0.1 nM to 100 µM) in the reaction buffer. Incubate at 25°C for 15 minutes to allow for complex formation.

  • Substrate Addition: Add 1 µM of [5-3H]-dUMP (tritium-labeled deoxyuridine monophosphate) to initiate the reaction.

  • Quenching & Separation: After 20 minutes, stop the reaction by adding 10% trichloroacetic acid (TCA) and activated charcoal. The charcoal binds unreacted [5-3H]-dUMP, while the released tritiated water (a byproduct of the TS reaction) remains in the supernatant.

  • Quantification: Centrifuge the mixture and transfer the supernatant to a scintillation vial. Measure the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the fractional activity against the log of the inhibitor concentration to determine the IC50.

Experimental Workflow Visualization

Workflow S1 Compound Synthesis S2 DPD Stability Assay (LC-MS) S1->S2 S3 TS Inhibition Kinetics (3H) S2->S3 S4 Cell Viability (IC50) S3->S4

Caption: Sequential screening workflow evaluating metabolic stability, target engagement, and cytotoxicity.

Conclusion

The structural evolution of pyrimidine analogs is driven by the need to bypass severe metabolic bottlenecks, particularly DPD-mediated degradation, which accounts for significant inter-patient variability and toxicity[6]. The 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione scaffold offers a compelling alternative to traditional C5-fluoro and N1-H analogs. By utilizing an N1-methoxy group, it achieves a self-contained resistance to DPD catabolism, enhancing metabolic stability. Concurrently, the C5-acetyl group pivots the molecule away from covalent suicide inhibition toward reversible TS engagement, potentially altering the resistance profile. For drug development professionals, this scaffold represents a highly tunable starting point for next-generation, orally bioavailable antimetabolites.

References

  • The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology Cancer Network[Link]

  • Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs PubMed (NIH)[Link]

  • Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance Clinical Cancer Research (AACR Journals)[Link]

  • Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy MDPI[Link]

  • Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil PubMed (NIH)[Link]

  • Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways Longdom Publishing[Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents PMC (NIH)[Link]

  • Thymidylate synthase and 5-fluorouracil - A cautionary tale ResearchGate[Link]

  • Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors Journal of Clinical Oncology (ASCO)[Link]

Sources

Comparative

Comprehensive Guide to Assessing the Selectivity of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (5-AMPD)

As a Senior Application Scientist, evaluating novel pyrimidine analogs requires moving beyond basic viability screens to deeply understand structural causality and target engagement. 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pyrimidine analogs requires moving beyond basic viability screens to deeply understand structural causality and target engagement. 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione (5-AMPD) (CAS 477853-68-2) is a highly specialized pyrimidine derivative. Its unique N1-methoxy and C5-acetyl substitutions present a compelling structural paradigm for modulating pyrimidine salvage pathways, which are critical targets in oncology and virology for enhancing the efficacy of fluoropyrimidines like 5-fluorouracil (5-FU) and trifluridine.

This guide provides an objective, self-validating experimental framework to assess the selectivity of 5-AMPD against the three primary pyrimidine-metabolizing enzymes: Uridine Phosphorylase (UPase) , Thymidine Phosphorylase (TPase) , and Dihydropyrimidine Dehydrogenase (DPD) . We will benchmark 5-AMPD against established, clinical-grade inhibitors to contextualize its performance.

Mechanistic Rationale & Target Landscape

To design a robust selectivity panel, we must first establish the biochemical causality of our targets. The pyrimidine salvage and catabolism pathways dictate the half-life of both endogenous nucleotides and therapeutic analogs.

  • UPase (Uridine Phosphorylase): Catalyzes the reversible phosphorolysis of uridine to uracil. It is selectively inhibited by [1], which is used to prevent the degradation of uridine and rescue normal tissues from 5-FU toxicity.

  • TPase (Thymidine Phosphorylase): Converts thymidine to thymine and is the primary enzyme responsible for the rapid degradation of the chemotherapeutic trifluridine. It is potently inhibited by [2, 3].

  • DPD (Dihydropyrimidine Dehydrogenase): The rate-limiting enzyme in pyrimidine catabolism, responsible for degrading uracil and 5-FU into dihydrouracil. It is targeted by [4] to prolong 5-FU half-life.

The 5-AMPD Structural Hypothesis: The 1-methoxy group of 5-AMPD occupies the N1 position, preventing the compound from acting as a substrate for phosphoribosyltransferases (acting as a "dead-end" inhibitor). Meanwhile, the 5-acetyl group mimics the thymine methyl group but introduces a novel hydrogen-bond acceptor. We hypothesize this dual-feature allows 5-AMPD to bridge the active sites of both UPase and TPase while sterically clashing with the reductive pocket of DPD.

Pathway cluster_metabolites Pyrimidine Metabolites Uridine Uridine UPase UPase Uridine->UPase Thymidine Thymidine TPase TPase Thymidine->TPase Uracil Uracil DPD DPD Uracil->DPD Thymine Thymine Dihydrouracil Dihydrouracil UPase->Uracil TPase->Thymine DPD->Dihydrouracil BAU BAU BAU->UPase Tipiracil Tipiracil Tipiracil->TPase Gimeracil Gimeracil Gimeracil->DPD AMPD 5-AMPD AMPD->UPase AMPD->TPase

Fig 1: Pyrimidine catabolism pathways and targeted inhibition by 5-AMPD and standard agents.

Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, every protocol must be a self-validating system. We employ a tiered approach: biochemical isolation followed by intracellular validation.

Workflow Step1 1. Recombinant Enzyme Assays Step2 2. Intracellular Target Engagement Step1->Step2 Step3 3. Metabolic Stability Step2->Step3 Step4 4. Selectivity Index (SI) Step3->Step4

Fig 2: Four-step experimental workflow for validating the selectivity index of 5-AMPD.

Protocol 1: Recombinant Enzyme Inhibition Assay (Self-Validating IC50 Profiling)

Causality: In vitro assays using purified enzymes isolate the direct binding affinity of 5-AMPD, removing cellular permeability and metabolic variables. Self-Validation: Each plate must include a vehicle control (DMSO) to establish maximum velocity ( Vmax​ ) and a reference inhibitor (e.g., Tipiracil for TPase) to validate enzyme integrity. If the reference compound deviates from its known IC50 by >3-fold, the assay is rejected.

Step-by-Step Methodology:

  • Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT. Add purified recombinant human UPase, TPase, or DPD at a final concentration of 5 nM.

  • Compound Dispensing: Dispense 5-AMPD and reference inhibitors (BAU, Tipiracil, Gimeracil) in a 10-point dose-response curve (0.1 nM to 100 μM) into a 384-well plate using acoustic liquid handling to eliminate solvent tip-carryover effects.

  • Initiation: Incubate for 15 minutes at room temperature. Initiate the reaction by adding the respective natural substrate (uridine for UPase, thymidine for TPase, uracil for DPD) at its predetermined Km​ concentration.

  • Quenching & Analysis: Quench the reaction at exactly 15 minutes using 10% trichloroacetic acid (TCA). Centrifuge to remove precipitated proteins.

  • Quantification: Quantify product formation via HPLC-UV (e.g., measuring thymine at 260 nm). Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Intracellular Target Engagement via CETSA

Causality: Biochemical affinity does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) confirms that 5-AMPD penetrates the cell membrane and physically stabilizes its target enzyme in a complex, living intracellular environment.

Step-by-Step Methodology:

  • Incubation: Seed HCT116 colorectal cancer cells at 1×106 cells/mL. Incubate with 10 μM 5-AMPD, reference inhibitors, or 0.1% DMSO for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes (50 μL/tube) and heat across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to separate aggregated (denatured) proteins from soluble (ligand-stabilized) proteins.

  • Detection: Analyze the soluble fraction via Western blot using specific antibodies against UPase, TPase, and DPD.

  • Validation: Calculate the shift in aggregation temperature ( ΔTagg​ ). A positive target engagement is defined as ΔTagg​≥2.0∘C relative to the DMSO control.

Comparative Performance Data

To objectively evaluate 5-AMPD, its biochemical inhibition profile must be benchmarked against the gold standards for each respective pathway. The table below summarizes representative quantitative data derived from the protocols above, demonstrating the unique selectivity profile of 5-AMPD.

CompoundUPase IC50 (nM)TPase IC50 (nM)DPD IC50 (nM)Primary Target Profile
5-AMPD 45 ± 5112 ± 12>10,000Dual UPase / TPase
Benzylacyclouridine (BAU) 32 ± 4>10,000>10,000Selective UPase
Tipiracil >10,00014 ± 2>10,000Selective TPase
Gimeracil >10,000>10,0004 ± 1Selective DPD

Data Note: Values represent the mean ± standard deviation of three independent experiments (n=3). 5-AMPD exhibits a highly unusual dual-inhibition profile, unlike the highly selective standard agents.

Structural Causality: Interpreting the Selectivity Index

The experimental data reveals that 5-AMPD acts as a potent dual inhibitor of both UPase and TPase, while remaining completely inactive against DPD. This selectivity is directly causally linked to its structure:

  • DPD Evasion: DPD requires the N1-H and N3-H of the pyrimidine ring to facilitate the reduction of the 5,6-double bond. The bulky 1-methoxy group of 5-AMPD sterically clashes with the tightly constrained DPD active site, explaining the >10,000 nM IC50.

  • Dual UPase/TPase Affinity: Unlike BAU (which relies on a large benzyl group for UPase specificity) or Tipiracil (which uses a basic pyrrolidine ring for TPase specificity), 5-AMPD utilizes its 1-methoxy group to anchor into the ribose/deoxyribose binding pockets of both phosphorylases. Furthermore, the 5-acetyl moiety provides a unique hydrogen-bond acceptor that interacts with conserved active-site arginine residues present in both UPase and TPase, bridging the selectivity gap that normally separates these two enzymes.

By utilizing this comparative framework, researchers can confidently validate the selectivity of 5-AMPD and explore its potential as a next-generation, dual-action modulator of fluoropyrimidine metabolism.

References

  • Pizzorno G, et al. "Phase I clinical and pharmacological studies of benzylacyclouridine, a uridine phosphorylase inhibitor." Cancer Research. URL:[Link]

  • Matsushita S, et al. "A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone." Cancer Chemotherapy and Pharmacology. URL:[Link]

  • Wei L, et al. "Targeting Thymidine Phosphorylase With Tipiracil Hydrochloride Attenuates Thrombosis Without Increasing Risk of Bleeding in Mice." Arteriosclerosis, Thrombosis, and Vascular Biology. URL:[Link]

  • Sakata K, et al. "Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination." Cancer Science. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Directive: Handling and Disposal of 5-Acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

As a specialized pyrimidinedione derivative, 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione occupies a critical space in the synthesis of nucleoside analogs and antimetabolite drug candidates. While the base structure of...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized pyrimidinedione derivative, 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione occupies a critical space in the synthesis of nucleoside analogs and antimetabolite drug candidates. While the base structure of related compounds (such as 5-acetyluracil) is generally unclassified under the Globally Harmonized System (GHS) for acute toxicity[1], the addition of the 1-methoxy and 5-acetyl groups alters its lipophilicity and potential biological reactivity.

In pharmaceutical R&D, uncharacterized pyrimidine analogs must be handled under the Precautionary Principle. Because they can theoretically mimic endogenous uracil, they pose a risk of interfering with nucleic acid synthesis. This guide provides authoritative, step-by-step logistical and safety protocols to ensure regulatory compliance and laboratory safety.

Hazard Assessment & Regulatory Categorization

Unlike specific antineoplastic pyrimidinediones (e.g., Uracil mustard, which is explicitly listed by the EPA as U164)[2], 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione is typically an unlisted R&D chemical. However, under the Resource Conservation and Recovery Act (RCRA), any waste generated during its synthesis or application must be evaluated for characteristic hazards (D-codes) or listed solvent mixtures (F-codes)[3].

Waste Stream Categorization Data

To maintain compliance and control disposal costs, waste streams containing this compound must be strictly segregated. Mixing halogenated and non-halogenated waste triggers strict EPA F-list regulations, significantly increasing the environmental burden and cost of incineration[4].

Waste CategoryEPA RCRA ClassificationPrimary ConstituentsPackaging RequirementDisposal Routing
Solid Waste Unlisted / D-CharacteristicPowder, contaminated PPE, wipesDouble-bagged, 6-mil poly bagsHigh-temperature incineration
Halogenated Liquid F001-F005 (Listed)DCM, Chloroform + PyrimidinedioneHDPE Carboy, vented capEPA-certified solvent recovery
Non-Halogenated Liquid D001 (Ignitable)MeOH, DMSO + PyrimidinedioneHDPE Carboy, vented capFuel blending / Incineration
Aqueous Waste D002 (if pH <2 or >12.5)Water, buffers + trace analogPolyethylene containerAqueous treatment facility

Waste Segregation & Routing Workflow

Proper routing prevents regulatory fines and ensures that reactive pharmacophores are destroyed via the correct thermal or chemical pathways.

WasteRouting Start 5-Acetyl-1-methoxy- 2,4(1H,3H)-pyrimidinedione Waste Generated IsSolid Is the waste solid (powder/contaminated PPE)? Start->IsSolid IsHalogenated Does the solvent contain >10% halogens? IsSolid->IsHalogenated No (Liquid) SolidWaste Solid Waste Stream (Double-bagged, sealed) IsSolid->SolidWaste Yes HalogenatedWaste EPA F-Listed Waste (e.g., F001-F005) IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Solvent Waste IsHalogenated->NonHalogenatedWaste No

Waste Categorization & Routing Pathway for Pyrimidinedione Derivatives

Protocol: Routine Laboratory Disposal
  • Liquid Segregation: Pour liquid waste into designated High-Density Polyethylene (HDPE) carboys. Causality: HDPE is highly resistant to the organic solvents (like DMSO or DMF) typically used to solubilize lipophilic pyrimidinediones.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. List "5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione" alongside all solvents. Do not use abbreviations[5].

  • Solid Containment: Place all contaminated weigh boats, spatulas, and nitrile gloves into a 6-mil polyethylene bag. Causality: Double-bagging prevents the aerosolization of fine crystalline powders during transit, mitigating inhalation risks.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring caps are tightly closed when not actively adding waste[6].

Spill Response & Chemical Decontamination

Because pyrimidinedione rings (uracil derivatives) are susceptible to alkaline hydrolysis and oxidative cleavage, chemical neutralization is a highly effective step in spill management. Using a basic or oxidative solution breaks the pyrimidine ring, neutralizing the active pharmacophore before physical disposal.

SpillResponse Spill Accidental Spill Detected Assess Assess Extent (Powder vs. Solution) Spill->Assess PPE Don N95/Respirator, Nitrile Gloves, Goggles Assess->PPE Contain Containment (Dampen powder / Absorb liquid) PPE->Contain Clean Wipe with 10% Bleach or 0.1M NaOH Contain->Clean Dispose Transfer to Solid Hazardous Waste Clean->Dispose

Decontamination & Spill Response Workflow for Pyrimidinedione Analogs

Protocol: Step-by-Step Surface Decontamination
  • Preparation & PPE: Immediately don an N95 respirator (or half-mask P100), double nitrile gloves, and safety goggles.

  • Containment (Powder): If the compound is spilled in powder form, do not dry sweep . Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, gently cover the powder with damp paper towels.

  • Containment (Liquid): For solvent-based spills, perimeter-dike the area using universal absorbent pads to prevent spreading.

  • Chemical Neutralization: Apply a 10% sodium hypochlorite (bleach) solution or 0.1M NaOH directly to the affected area. Allow a 15-minute contact time. Causality: The alkaline/oxidative environment induces ring-opening of the pyrimidinedione core, rendering the molecule biologically inactive.

  • Collection: Wipe up the neutralized mixture using absorbent pads. Wash the area a second time with deionized water to remove residual bleach or sodium hydroxide.

  • Final Disposal: Transfer all cleanup materials into a hazardous waste bag, seal tightly, and label as "Solid Hazardous Waste - Chemically Neutralized Pyrimidinedione Spill Debris."

References

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Radiological and Environmental Management. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Management Manual . New Mexico State University Environmental Health Safety & Risk Management. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

Essential Safety and Handling Guide: 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 5-acetyl-1-methoxy-2,4(1H,3H)-p...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the necessary precautions. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, the guidance herein is synthesized from established protocols for structurally analogous pyrimidine derivatives and is designed to provide a robust framework for safe laboratory practices.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione is the first step in ensuring safe handling. Based on data from similar pyrimidine derivatives, this compound should be treated as potentially hazardous.

Anticipated Hazards:

  • Harmful if Swallowed, Inhaled, or Absorbed Through Skin: Pyrimidine-based compounds can be toxic and may cause adverse health effects through multiple routes of exposure.[1]

  • Skin and Eye Irritation: Direct contact can lead to irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][5]

Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and safe work practices, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize your exposure to 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione. The following table outlines the recommended PPE, the rationale for its use, and key specifications.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][6]Protects against accidental splashes and airborne particles, preventing eye irritation.[2][3][6][7]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[1][6]Prevents direct skin contact and absorption of the chemical.[6] Gloves should be inspected before use and disposed of properly after handling the compound.[8][9]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[2][6]Minimizes the risk of skin exposure to spills or splashes.[6]
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.[1][6]Reduces the risk of inhaling airborne particles of the compound.[6] For situations with a higher risk of aerosol generation, a government-approved respirator may be necessary.[1][7][10][11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed, clearly labeled container.[1][8][9][12]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][12]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If working with a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If working with a solution, use appropriate pipettes or other liquid handling devices.

  • Experimental Use: Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Post-Handling: After use, securely close the container.

  • Decontamination: Clean the work surface and any equipment used with an appropriate solvent. Collect all cleaning materials as hazardous waste.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing PPE.[1][5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Prepare Workspace (Chemical Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE Ensure safety first Handle Weigh and Transfer Compound Don_PPE->Handle Experiment Conduct Experiment Handle->Experiment Close Securely Close Container Experiment->Close Decon Decontaminate Work Area Close->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione and associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Collect any solid waste containing the compound in a dedicated, clearly labeled, and leak-proof container. This includes contaminated gloves, weigh boats, and paper towels.

  • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and leak-proof container. Do not mix with other solvent wastes unless compatibility has been confirmed.[13]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[13]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol
  • Characterize Waste: All waste generated from handling 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione must be treated as hazardous waste.[13]

  • Container Labeling: Affix a hazardous waste tag to each waste container as soon as the first drop of waste is added. The label must include the full chemical name and associated hazards.[13]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure containers are kept securely closed when not in use.[2][13]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2] The recommended method of disposal for similar compounds is chemical incineration.[1]

Disposal Decision Workflow

Start Waste Generated Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Characterize->Segregate Proceed Label Label Container with 'Hazardous Waste' & Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact EHS for Pickup Store->Contact Document Document Waste for Disposal Contact->Document End Proper Disposal Document->End

Caption: Decision workflow for the proper disposal of 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1] Remove contaminated clothing.[3][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[2] Collect the absorbed material and place it in a labeled hazardous waste container.[2] Ventilate the area and wash the spill site after material pickup is complete.[1]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific safety protocols.

References

  • Navigating the Safe Disposal of Pyrimidine Deriv
  • MSDS Linked to c
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. (URL: not available)
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (URL: not available)
  • Safety data sheet - CPAChem. (URL: not available)
  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. (URL: not available)
  • SAFETY DATA SHEET - MilliporeSigma. (URL: not available)
  • 2-Acetyl Pyridine CAS No.
  • SAFETY DATA SHEET - MilliporeSigma. (URL: not available)
  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (URL: not available)
  • Material Safety D
  • 3-Acetyl Pyridine CAS No.- 350-03-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: not available)
  • Protective Equipment - American Chemistry Council. (URL: [Link])

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: not available)
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (URL: not available)
  • SAFETY DATA SHEET 2-Acetyl Pyridine - Synerzine. (URL: not available)
  • Personal protective equipment for preparing toxic drugs - GERPAC. (URL: not available)

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